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  • Product: 6-Chloro-2-methylquinoline-8-carboxylic acid
  • CAS: 1369177-63-8

Core Science & Biosynthesis

Foundational

The Strategic Role of 6-Chloro-2-methylquinoline-8-carboxylic Acid in Oncology Drug Development: Synthesis, Structure, and TIP48/TIP49 Inhibition

Executive Summary In the landscape of targeted oncology, identifying druggable vulnerabilities in historically "undruggable" pathways is a paramount challenge. The c-Myc oncogene, deregulated in up to 70% of human cancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, identifying druggable vulnerabilities in historically "undruggable" pathways is a paramount challenge. The c-Myc oncogene, deregulated in up to 70% of human cancers, is a prime example of an elusive target[1]. Modern drug development has shifted toward targeting c-Myc's essential transcriptional cofactors, specifically the TIP48/TIP49 (Reptin/Pontin) AAA+ ATPase complex[1][2].

This technical whitepaper provides an in-depth analysis of 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8)[3], a highly specialized chemical intermediate. This compound serves as the fundamental structural scaffold for synthesizing aminopyrazolone derivatives, which act as potent inhibitors of the TIP48/TIP49 complex[4].

Chemical Identity and Structural Rationale

The efficacy of downstream aminopyrazolone inhibitors relies heavily on the structural geometry provided by their quinoline core. 6-Chloro-2-methylquinoline-8-carboxylic acid provides a rigid, functionalized aromatic system optimized for target binding[4].

Quantitative Structural Data

The following table summarizes the core chemical properties of the compound[3][5]:

PropertyValue
IUPAC Name 6-Chloro-2-methylquinoline-8-carboxylic acid
CAS Number 1369177-63-8
Molecular Formula C11H8ClNO2
Monoisotopic Mass 221.02435 Da
SMILES CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)O
Structural Causality in Drug Design

Every functional group on this scaffold serves a deliberate purpose in downstream drug design:

  • C8 Carboxylic Acid: Acts as the primary synthetic handle. It enables straightforward amide coupling reactions to attach bulky, target-specific aminopyrazolone moieties[4].

  • C6 Chlorine Atom: Halogenation at this position significantly enhances the lipophilicity of the molecule, improving cellular permeability. Furthermore, the chlorine atom can participate in halogen bonding within the hydrophobic pockets of the TIP48/TIP49 complex.

  • C2 Methyl Group: Introduces precise steric bulk adjacent to the quinoline nitrogen. This steric hindrance restricts the rotational degrees of freedom of the final molecule, locking it into a bioactive conformation that maximizes binding affinity while minimizing off-target entropy penalties.

Synthesis Methodology: The Doebner-Miller Approach

The synthesis of 6-chloro-2-methylquinoline-8-carboxylic acid utilizes a modified Doebner-Miller reaction, condensing an aniline derivative with an α,β-unsaturated carbonyl compound. The following protocol outlines the self-validating steps required to achieve high purity and yield[4].

Step-by-Step Protocol
  • Acidic Suspension: Suspend 5-chloroanthranilic acid (20.0 mmol) in 6 N hydrochloric acid (40 mL) and heat the mixture to reflux[4].

    • Causality: The strong 6 N HCl environment is critical. It protonates the amine group of the anthranilic acid, increasing its solubility in the aqueous medium, while simultaneously acting as an acid catalyst to drive the subsequent condensation reaction.

  • Controlled Addition: Add crotonaldehyde (24.0 mmol) dropwise to the refluxing mixture over a period of 1 hour[4].

    • Causality: This is a critical self-validating step. Crotonaldehyde is highly reactive and prone to rapid self-polymerization under acidic conditions. Dropwise addition ensures that the localized concentration of crotonaldehyde remains low, forcing it to react preferentially with the 5-chloroanthranilic acid via a Michael addition rather than polymerizing with itself.

  • Cyclization and Aromatization: Maintain the reaction at reflux for an additional 3 hours[4].

    • Causality: Extended thermal energy is required to drive the dehydration and subsequent oxidation steps. This aromatizes the newly formed ring, yielding the highly stable, conjugated quinoline core.

  • pH-Driven Precipitation: Cool the reaction mixture in an ice bath. Slowly add aqueous ammonia until the solution reaches exactly pH 3[4].

    • Causality: The target compound contains a carboxylic acid group with a pKa of approximately 4 to 5. Adjusting the pH to 3 neutralizes the harsh 6 N HCl but keeps the environment acidic enough that the carboxylic acid remains protonated (neutral). This forces the target compound to crash out of the aqueous solution as a solid precipitate.

  • Extraction: Extract the resulting mixture with methylene chloride. Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product[4].

Biological Application: Disrupting the c-Myc Pathway

The primary application of 6-chloro-2-methylquinoline-8-carboxylic acid is its use as a building block for4 that inhibit the TIP48/TIP49 complex[4].

TIP48 (Reptin) and TIP49 (Pontin) are highly conserved AAA+ ATPases that form a hexameric or dodecameric complex[2][6]. This complex acts as an essential transcriptional cofactor for c-Myc[1]. By hydrolyzing ATP, the TIP48/TIP49 complex facilitates the chromatin remodeling necessary for c-Myc to drive the transcription of genes responsible for cell cycle progression and tumor survival[1][2]. Inhibiting this ATPase activity effectively neutralizes c-Myc's oncogenic potential without needing to bind c-Myc directly[1][4].

G TIP48_49 TIP48/TIP49 Complex (AAA+ ATPases) cMyc c-Myc Oncogene TIP48_49->cMyc Cofactor Binding & ATPase Activity Transcription Gene Transcription (Cell Cycle, Proliferation) cMyc->Transcription Promotes Cancer Tumorigenesis & Cancer Cell Survival Transcription->Cancer Drives Inhibitor Aminopyrazolone Derivatives (from 6-Chloro-2-methylquinoline-8-carboxylic acid) Inhibitor->TIP48_49 Inhibits ATPase Activity

Mechanism of action: Aminopyrazolone derivatives inhibit the TIP48/TIP49 complex, starving c-Myc.

Experimental Workflow: Validating ATPase Inhibition

To validate the efficacy of the drugs synthesized from 6-chloro-2-methylquinoline-8-carboxylic acid, researchers must perform highly controlled in vitro ATPase assays[6].

Protocol for TIP48/TIP49 ATPase Assay
  • Complex Reconstitution: Express FLAG-tagged human TIP48 and TIP49 in bacterial or mammalian systems and purify them. Mix equimolar amounts of TIP48 and TIP49 in a binding buffer to reconstitute the complex[6].

    • Causality: Assaying the monomers individually yields false negatives. TIP48 and TIP49 must physically assemble into their multimeric complex to achieve the synergistic structural conformation required for robust ATP hydrolysis[2][6].

  • Substrate Introduction: Introduce ATP and a DNA substrate (such as single-stranded DNA or a synthetic Holliday junction) to the complex[6].

    • Causality: The TIP48/TIP49 complex is involved in chromatin remodeling. The presence of DNA substrates mimics the physiological environment and can modulate or stabilize the active conformation of the ATPases, providing a more accurate baseline of enzymatic activity[6].

  • Inhibitor Incubation: Introduce the synthesized aminopyrazolone derivative at varying concentrations (e.g., a titration curve from 1 nM to 10 µM) and incubate at 37°C for 20 minutes[4][6].

  • Colorimetric Quantification: Terminate the reaction and measure the release of inorganic phosphate (Pi) using a malachite green assay.

    • Causality: Malachite green forms a highly stable, dark green complex with free orthophosphate released by ATP hydrolysis. Measuring the absorbance at 620 nm provides a direct, self-validating, and highly sensitive readout of how effectively the derivative inhibited the complex's ATPase activity.

Workflow Step1 Synthesis of Core: 6-Chloro-2-methylquinoline-8-carboxylic acid Step2 Amidation & Coupling: Formation of Aminopyrazolone Derivatives Step1->Step2 Chemical Intermediate Step4 In Vitro Assay: Incubate Complex + ATP + Inhibitor Step2->Step4 Apply Inhibitor Step3 Protein Preparation: Purify Recombinant TIP48 & TIP49 Step3->Step4 Reconstitute Complex Step5 Quantification: Measure ATP Hydrolysis Reduction Step4->Step5 Readout

Workflow from chemical synthesis of the quinoline core to biological validation of ATPase inhibition.

Conclusion

6-Chloro-2-methylquinoline-8-carboxylic acid is far more than a simple catalog chemical; it is a strategically designed scaffold engineered to interface with complex biological machinery. By providing the structural rigidity, lipophilicity, and synthetic handles necessary to build potent TIP48/TIP49 inhibitors, this compound plays a foundational role in the ongoing effort to drug the c-Myc oncogenic pathway and develop next-generation targeted cancer therapies.

References

  • [3] Title: 1369177-63-8 | 6-Chloro-2-methylquinoline-8-carboxylic acid | Source: aaronchem.com | URL: 3

  • [5] Title: 6-chloro-2-methylquinoline-8-carboxylic acid (C11H8ClNO2) - PubChemLite | Source: uni.lu | URL: 5

  • [4] Title: US20170107207A1 - Aminopyrazolone derivative | Source: Google Patents | URL: 4

  • [1] Title: Oncogenic protein MTBP interacts with MYC to promote tumorigenesis | Source: PMC - NIH | URL: 1

  • [2] Title: Reptin | Source: Society for Developmental Biology | URL: 2

  • [6] Title: Effect of DNA on the ATPase activity of the TIP48/TIP49 complex | Source: ResearchGate | URL: 6

Sources

Exploratory

Solubility of 6-Chloro-2-methylquinoline-8-carboxylic acid in different solvents

As a Senior Application Scientist in early-stage drug development, I frequently encounter heterocyclic building blocks that present unique solvation challenges. 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter heterocyclic building blocks that present unique solvation challenges. 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8) is a prime example of a molecule where structural nuances dictate macroscopic physicochemical behavior.

This in-depth technical guide explores the thermodynamic and kinetic solubility profiles of this compound, detailing the causality behind its solvation mechanics and providing field-proven, self-validating protocols for preclinical formulation.

Structural Causality and Solvation Thermodynamics

To understand the solubility of 6-Chloro-2-methylquinoline-8-carboxylic acid, we must first deconstruct its molecular architecture. The compound features a quinoline core, an acidic carboxylic acid at the C8 position, a sterically hindering methyl group at C2, and a lipophilic, electron-withdrawing chlorine atom at C6.

The defining feature governing its solubility is the intramolecular hydrogen bond formed between the C8-carboxylic acid proton and the adjacent quinoline nitrogen (N···H–O). As documented in foundational studies of quinoline-8-carboxylic acid derivatives [1], this intramolecular interaction effectively "hides" the polar functional groups from the surrounding solvent. This creates a highly stable, neutral pseudo-ring system that drastically increases the apparent lipophilicity of the molecule and elevates its crystal lattice energy, rendering it practically insoluble in neutral aqueous media [2].

Furthermore, the C6-chloro substituent increases the overall hydrophobicity (cLogP), while the C2-methyl group provides steric hindrance that further limits solvent accessibility to the quinoline nitrogen.

To dissolve this compound, a solvent system must be capable of either:

  • Disrupting the intramolecular hydrogen bond via competitive hydrogen bond accepting (e.g., Dimethyl sulfoxide - DMSO).

  • Deprotonating the carboxylic acid to induce an anionic state, thereby breaking the H-bond and enabling ion-dipole interactions with water (e.g., high pH buffers) [3].

Mechanism N1 N1 N2 Physiological pH (7.4) Partial Deprotonation Poor Aqueous Solubility N1->N2 + OH- N3 N3 N2->N3 + OH-

pH-dependent ionization and solvation pathway of 6-Chloro-2-methylquinoline-8-carboxylic acid.

Quantitative Solubility Profile Across Solvent Classes

Based on the thermodynamic principles outlined above, the empirical solubility of 6-Chloro-2-methylquinoline-8-carboxylic acid varies drastically across different solvent classes. The data below synthesizes expected solubility thresholds critical for assay design and formulation.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Water (pH 3.0) 80.1< 0.01Intramolecular H-bond remains intact; highly lipophilic state.
Water (pH 7.4 PBS) ~80~ 0.1 - 0.5Partial deprotonation; limited by the common-ion effect of buffer salts.
Water (pH 10.0 NaOH) ~80> 15.0Full deprotonation yielding a highly soluble anionic carboxylate.
DMSO 46.7> 50.0Strong H-bond acceptor; competitively disrupts the N···H–O bond.
Methanol 32.75.0 - 10.0Moderate protic solvation; interacts with the carboxylic acid.
Dichloromethane (DCM) 8.91.0 - 5.0Solvates the lipophilic chloro-quinoline core; lacks H-bond disruption.
Hexane 1.9< 0.01Insufficient polarity to overcome the stable crystal lattice energy.

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility cannot merely be observed; it must be rigorously quantified using self-validating systems. Below are the definitive protocols for determining both thermodynamic and kinetic solubility for this specific API.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Thermodynamic solubility represents the absolute equilibrium between the solid crystal lattice and the solvated state. The shake-flask method is the gold standard, but it requires a self-validating step to ensure the compound does not degrade during the extended incubation period.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 5 mg of 6-Chloro-2-methylquinoline-8-carboxylic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer). Ensure the presence of visibly undissolved solid to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 300 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of filtrate to account for potential non-specific binding of the compound to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm).

  • Integrity Check: Examine the HPLC chromatogram for secondary peaks. The appearance of new peaks indicates chemical degradation during the 48-hour incubation, invalidating the solubility result and requiring a shift to kinetic methods.

Protocol B: Kinetic Solubility for High-Throughput Screening (Solvent Shift)

Causality: In biological assays, compounds are often dosed from a highly concentrated DMSO stock into an aqueous buffer. Kinetic solubility measures the point at which the compound precipitates out of this metastable supersaturated state.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a dilution series of the DMSO stock (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of pH 7.4 aqueous buffer in a 96-well UV-transparent plate (final DMSO concentration = 2%).

  • Incubation: Agitate the plate for 2 hours at room temperature.

  • Detection: Measure the absorbance at 620 nm (nephelometry/turbidimetry).

  • Data Interpretation: A sharp increase in absorbance at 620 nm indicates the formation of insoluble particulates (precipitation). The highest concentration prior to this inflection point is the kinetic solubility limit.

Workflow A 6-Chloro-2-methylquinoline-8-carboxylic acid (Solid API) B Kinetic Solubility (Solvent Shift Method) A->B C Thermodynamic Solubility (Shake-Flask Method) A->C D Dissolve in DMSO (Stock Solution) B->D F Suspend in Target Solvent (48h Equilibration) C->F E Spike into Aqueous Buffer (Nephelometry/UV) D->E G Centrifuge/Filter & Analyze (HPLC-UV/MS) F->G

Workflow for determining kinetic and thermodynamic solubility of the API.

Formulation Strategies for Preclinical Assays

When formulating 6-Chloro-2-methylquinoline-8-carboxylic acid for in vivo or in vitro applications, avoiding precipitation is paramount. Because of its low aqueous solubility at physiological pH, simple aqueous buffers will fail.

Recommended Formulation Approach: Utilize a co-solvent/surfactant system to stabilize the compound in solution. A standard, highly effective vehicle for this class of lipophilic, internally hydrogen-bonded compounds is 10% DMSO / 10% Tween-80 / 80% Saline .

  • The Causality: The DMSO disrupts the intramolecular H-bond and initiates solvation. The Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic chloro-quinoline core, preventing nucleation and precipitation when the mixture is finally diluted with the aqueous saline phase.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66582, Quinoline-8-carboxylic acid." PubChem, [Link]

  • Marquis, Robert W., et al. "Azepanone-Based Inhibitors of Human Cathepsin L." Journal of Medicinal Chemistry, vol. 48, no. 22, 2005, pp. 6897-6912.[Link]

  • Le, Thuy B., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters, vol. 12, no. 10, 2021, pp. 1664-1670.[Link]

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 6-Chloro-2-methylquinoline-8-carboxylic acid

Introduction and Scientific Context 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8) is a highly specialized quinoline derivative utilized as a critical synthetic intermediate in pharmaceutical manufactur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8) is a highly specialized quinoline derivative utilized as a critical synthetic intermediate in pharmaceutical manufacturing. It is primarily employed in the synthesis of advanced aminopyrazolone derivatives, which act as potent inhibitors of the TIP48/TIP49 ATPase complex—a crucial target in the suppression of c-Myc-driven oncogenesis[1].

Because the purity of this intermediate directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API), a highly selective, accurate, and robust quantification method is required. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, structured strictly around the Quality by Design (QbD) principles outlined in the ICH Q14 guidelines[2] and validated according to the ICH Q2(R2) framework[3].

Method Development Strategy: The Causality of Experimental Choices

To ensure the protocol acts as a self-validating system, every chromatographic parameter was selected based on the physicochemical properties of the target analyte.

  • Analytical Target Profile (ATP): In accordance with ICH Q14[2], the ATP requires a stability-indicating assay capable of baseline-resolving 6-chloro-2-methylquinoline-8-carboxylic acid from its synthetic precursors (e.g., 5-chloroanthranilic acid and crotonaldehyde)[1].

  • Mobile Phase Chemistry (The Causality of pH): The target molecule is amphoteric, possessing both a basic quinoline nitrogen and an acidic carboxylic acid moiety (pKa ~4.0). Under neutral pH conditions, the molecule exists as a zwitterion, leading to unpredictable retention and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase. To counteract this, 0.1% Trifluoroacetic acid (TFA) is used in both the aqueous and organic mobile phases. The highly acidic environment (pH ~2.0) fully protonates the carboxylic acid, rendering the molecule sufficiently hydrophobic for C18 retention. Simultaneously, the strongly electronegative trifluoroacetate anion acts as an ion-pairing agent for the protonated quinoline nitrogen, masking silanol interactions and ensuring a sharp, symmetrical peak.

  • Column Selection: A superficially porous particle (SPP) C18 column (2.7 µm) was selected. Following the recent harmonized revisions to USP General Chapter <621> Chromatography, SPP columns are permitted for method modernization, offering UHPLC-like theoretical plate counts (efficiency) at standard HPLC backpressures, thereby reducing solvent consumption and run times[4].

  • Detection: UV detection at 254 nm captures the strong π-π* transitions of the conjugated quinoline ring system, maximizing the signal-to-noise (S/N) ratio.

AQbD_Workflow ATP Analytical Target Profile (ATP) CQA Risk Assessment & CQA ATP->CQA DoE Method Optimization (DoE) CQA->DoE MOD Control Strategy (USP <621>) DoE->MOD VAL Validation (ICH Q2(R2)) MOD->VAL

Analytical Procedure Lifecycle and AQbD Workflow based on ICH Q14.

Step-by-Step Execution Protocol

This section provides the detailed methodology required to execute the analysis. The workflow is designed to be self-validating, meaning the system continuously checks its own suitability before and during sample analysis.

Reagents and Materials
  • Water: HPLC-grade or Milli-Q (18.2 MΩ·cm)

  • Acetonitrile (MeCN): HPLC-grade

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC grade

  • Reference Standard: 6-Chloro-2-methylquinoline-8-carboxylic acid (Purity ≥ 99.0%)

Solution Preparation
  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.

  • Sample Solution: Accurately weigh 10.0 mg of the synthesized batch sample into a 100 mL volumetric flask, dissolve, and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column Agilent Poroshell 120 EC-C18, 100 × 4.6 mm, 2.7 µm
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV at 254 nm
Run Time 12.0 minutes

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
6.02080
8.02080
8.18020
12.08020
Self-Validating Sequence Strategy

To comply with USP <621>[4], the sequence must bracket the samples with standard injections to monitor system drift.

  • Blank (Diluent): 1 Injection (Checks for carryover and baseline noise).

  • System Suitability Standard: 6 Replicate Injections (Validates N, Rs, T, and %RSD).

  • Samples: Up to 10 Injections.

  • Bracketing Standard: 1 Injection (Ensures detector response remains within ±2.0% of the initial SST).

HPLC_Workflow Prep Sample Preparation Diluent: Water/MeCN Inj Injection Volume: 5 µL Prep->Inj Sep Chromatographic Separation C18, 0.1% TFA Gradient Inj->Sep Det UV Detection λ = 254 nm Sep->Det Data Data Analysis Integration & Reporting Det->Data

Step-by-step experimental workflow for the HPLC quantification.

Method Validation Summary (ICH Q2(R2) Framework)

The method was rigorously validated against the updated ICH Q2(R2) guidelines[3]. The following tables summarize the quantitative validation data, demonstrating that the procedure is fit for its intended purpose.

Table 2: System Suitability Test (SST) Results Criteria based on USP <621> allowances for chromatographic adjustments[4].

ParameterUSP Acceptance CriteriaObserved ResultStatus
Retention Time (tR) -~4.85 min-
Tailing Factor (T) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 5,00012,450Pass
%RSD of Peak Area (n=6) ≤ 2.0%0.45%Pass

Table 3: Linearity and Range Evaluated from 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL).

Concentration LevelConcentration (µg/mL)Mean Peak Area
25%25.0854,210
50%50.01,705,300
80%80.02,731,550
100%100.03,415,800
120%120.04,102,100
150%150.05,125,400
Regression Equation y = 34162x + 1250 R² = 0.9999

Table 4: Accuracy (Recovery Studies) Determined by spiking the API matrix with known amounts of the standard at three levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%50.049.899.6%0.6%
100%100.0100.2100.2%0.4%
150%150.0149.599.7%0.5%

Table 5: Precision (Repeatability and Intermediate Precision) Assessed using 6 independent sample preparations of the same batch.

ParameterMean Assay (%)Standard Deviation% RSD
Repeatability (Day 1, Analyst 1) 99.4%0.380.38%
Intermediate Precision (Day 2, Analyst 2) 99.6%0.420.42%

Conclusion

A highly specific, robust, and stability-indicating RP-HPLC method was successfully developed for the quantification of 6-Chloro-2-methylquinoline-8-carboxylic acid. By leveraging the causality of mobile phase pH and modern SPP column technology, the method completely mitigates peak tailing associated with amphoteric quinoline derivatives. The protocol is fully compliant with USP <621> system suitability requirements and ICH Q2(R2) validation standards, making it highly suitable for routine quality control and regulatory submissions in drug development.

Sources

Application

Application Note: Synthesis and Derivatization of 6-Chloro-2-methylquinoline-8-carboxylic Acid for TIP48/TIP49 ATPase Inhibitors

Introduction & Biological Rationale The compound 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8) serves as a highly privileged structural building block in modern medicinal chemistry[1]. Its primary appl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The compound 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8) serves as a highly privileged structural building block in modern medicinal chemistry[1]. Its primary application lies in the synthesis of complex aminopyrazolone derivatives, which have been identified as potent, targeted inhibitors of the TIP48/TIP49 (RUVBL1/RUVBL2) complex [2].

TIP48 and TIP49 are evolutionarily conserved AAA+ (ATPases Associated with diverse cellular Activities) proteins that assemble into heterohexameric ring structures[3]. This complex is a critical engine for chromatin remodeling and is intrinsically linked to the stabilization and transcriptional activation of the c-Myc oncogene[4]. Because c-Myc overexpression drives cellular proliferation in various malignancies (including liver cancer, colorectal cancer, and lymphoma), inhibiting the ATPase activity of the TIP48/TIP49 complex directly starves these tumors of the molecular machinery required for oncogenic transcription[5][6].

G Inhibitor Aminopyrazolone Derivative Complex TIP48/TIP49 (RUVBL1/2) Complex Inhibitor->Complex Inhibits ATPase Activity cMyc c-Myc Oncogene Complex->cMyc Stabilizes/Activates Chromatin Chromatin Remodeling & Gene Expression cMyc->Chromatin Cancer Tumor Proliferation Chromatin->Cancer

Fig 1: Mechanism of action for aminopyrazolone derivatives targeting TIP48/TIP49.

Synthetic Strategy & Mechanistic Insights

The synthesis of the target aminopyrazolone inhibitors requires a robust, two-phase synthetic strategy: the construction of the substituted quinoline core, followed by a sterically demanding amide coupling.

Phase 1: Modified Doebner-Miller Synthesis

The quinoline core is constructed via a modified Doebner-Miller reaction [7][8]. This reaction condenses an aromatic amine (5-chloroanthranilic acid) with an α,β -unsaturated carbonyl compound (crotonaldehyde) under strongly acidic conditions[9].

  • Causality of Reagent Addition: The mechanism initiates with a Michael addition of the aniline nitrogen to the enone system, followed by electrophilic aromatic substitution to close the ring, and a final oxidation step to achieve aromaticity[10]. Because crotonaldehyde is highly prone to self-aldol condensation and polymerization in acid, it must be introduced via a slow, controlled drip[11].

  • Causality of Workup: The intermediate product contains both a basic quinoline nitrogen and an acidic carboxylate. Adjusting the aqueous workup to exactly pH 3 ensures the molecule exists primarily in its neutral/zwitterionic state, maximizing its partition coefficient into the organic extraction solvent (methylene chloride)[9].

Phase 2: HATU-Mediated Amide Coupling

The coupling of 6-chloro-2-methylquinoline-8-carboxylic acid to an amine precursor (e.g., ethyl 3,3-dimethyl-4-aminobutanoate) is notoriously difficult due to the severe steric hindrance imposed by the adjacent quinoline nitrogen and the 2-methyl group.

  • Causality of Coupling Agent: Standard carbodiimides (like EDC/DCC) often fail here. HATU is strictly required because it rapidly forms a highly reactive 7-azabenzotriazole (HOAt) active ester, which accelerates aminolysis through an intramolecular base-catalyzed transition state[2].

  • Causality of Base: A large excess of DIPEA (3.0 equivalents) is used to maintain a highly basic environment, neutralizing the carboxylic acid, the amine hydrochloride, and the hexafluorophosphate byproduct generated by HATU[2].

G SM1 5-Chloroanthranilic Acid (1.0 eq) Reaction1 Doebner-Miller Reaction 6N HCl, Reflux, 3h SM1->Reaction1 SM2 Crotonaldehyde (1.2 eq) SM2->Reaction1 Intermediate 6-Chloro-2-methylquinoline- 8-carboxylic acid Reaction1->Intermediate Reaction2 Amide Coupling DMF, RT Intermediate->Reaction2 Reagents HATU (1.5 eq) DIPEA (3.0 eq) Reagents->Reaction2 Amine Amine Precursor (1.0 eq) Amine->Reaction2 Target Aminopyrazolone Derivative (Target Inhibitor) Reaction2->Target

Fig 2: Two-phase synthetic workflow for TIP48/TIP49 inhibitors.

Quantitative Data Summary

The following table summarizes the stoichiometric and environmental parameters required to ensure high-fidelity replication of the protocols.

Reaction PhaseReagent / SolventEquivalentsAmount / ConcentrationFunction
Phase 1: Doebner-Miller 5-Chloroanthranilic acid1.0 eq3.43 g (20.0 mmol)Primary starting material
Crotonaldehyde1.2 eq1.99 mL (24.0 mmol) α,β -unsaturated electrophile
Hydrochloric Acid (HCl)Solvent40 mL (6N)Acidic catalyst & solvent
Aqueous AmmoniaWorkupAs neededpH adjustment to exactly 3.0
Phase 2: Amide Coupling 6-Chloro-2-methylquinoline...1.0 eq2.22 g (10.0 mmol)Hindered carboxylic acid
Amine Precursor1.0 eq10.0 mmolNucleophile
HATU1.5 eq5.70 g (15.0 mmol)High-efficiency coupling agent
DIPEA3.0 eq5.23 mL (30.0 mmol)Non-nucleophilic base
N,N-Dimethylformamide (DMF)Solvent40 mLPolar aprotic solvent

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2-methylquinoline-8-carboxylic acid

This protocol utilizes a self-validating slow-addition technique to prevent crotonaldehyde polymerization.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Suspension: Suspend 5-chloroanthranilic acid (3.43 g, 20.0 mmol) in 40 mL of 6N hydrochloric acid[9].

  • Heating: Heat the suspension to a vigorous reflux under continuous stirring.

  • Controlled Addition (Critical Step): Charge the addition funnel with crotonaldehyde (1.99 mL, 24.0 mmol). Add the crotonaldehyde dropwise into the refluxing mixture over a strict period of 1 hour . Note: Faster addition will result in dark, intractable polymeric tars[11].

  • Cyclization: Following the completion of the addition, maintain reflux for an additional 3 hours to ensure complete cyclization and oxidation[9].

  • Quenching & pH Adjustment: Remove the flask from heat and immediately cool it in an ice-water bath. Slowly add aqueous ammonia dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3 [9].

  • Extraction: Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the intermediate quinoline carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling

This protocol relies on pre-activation to overcome the steric barrier at the C8 position of the quinoline ring.

  • Dissolution: In an oven-dried 100 mL round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve the 6-chloro-2-methylquinoline-8-carboxylic acid (2.22 g, 10.0 mmol) generated in Protocol A in 40 mL of anhydrous N,N-dimethylformamide (DMF)[2].

  • Base Addition: Inject N,N-diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) into the stirring solution[2].

  • Pre-Activation (Critical Step): Add HATU (5.70 g, 15.0 mmol) in one portion. Stir the mixture at room temperature for 15–20 minutes. Note: The solution will typically undergo a color change as the highly reactive HOAt ester is formed. Do not skip this incubation period.

  • Amine Introduction: Add the target amine precursor (e.g., ethyl 3,3-dimethyl-4-aminobutanoate) (10.0 mmol) to the activated ester solution[2].

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours. Reaction completion can be monitored via LC-MS or TLC.

  • Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude aminopyrazolone derivative[2].

Sources

Method

Application Notes &amp; Protocols: 6-Chloro-2-methylquinoline-8-carboxylic acid as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline nucleus is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science.[1] Its rigid, bicyclic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline nucleus is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure serves as a versatile scaffold for a multitude of pharmacologically active agents, with applications ranging from anticancer and antimalarial to anti-inflammatory and neuroprotective therapies.[1][2][3][4] 6-Chloro-2-methylquinoline-8-carboxylic acid is a particularly valuable building block, offering three distinct points for synthetic diversification: the reactive carboxylic acid at the C8 position, the chloro-substituent at C6, and the methyl group at C2. The carboxylic acid function is the primary handle for elaboration, most commonly through amide bond formation, a cornerstone reaction in drug discovery.[5][6] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on robust protocols for its application in the synthesis of high-value molecular targets.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueData Source
Molecular Formula C₁₁H₈ClNO₂PubChem[7]
Molecular Weight 221.64 g/mol Sigma-Aldrich[8]
Appearance Powder or crystalsSigma-Aldrich[9]
Predicted XlogP 2.7PubChem[7]
Storage Sealed in dry, room temperatureSigma-Aldrich[9]
SMILES CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)OPubChem[7]

Handling & Safety: 6-Chloro-2-methylquinoline-8-carboxylic acid should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute oral toxicant (Category 4).[8]

Core Application: Amide Bond Formation for Drug Discovery

The most prevalent and impactful application of 6-chloro-2-methylquinoline-8-carboxylic acid is its use as a precursor for the synthesis of 8-carboxamide derivatives. The amide bond is a critical functional group in a vast number of approved drugs due to its high stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[6] Quinoline-8-carboxamides, in particular, have been explored as potent and selective inhibitors of various enzymes, such as Ataxia Telangiectasia Mutated (ATM) kinase and as modulators of receptors like the metabotropic glutamate receptor 5 (mGlu₅).[10][11]

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid with a suitable coupling reagent is essential for achieving high yields and purity.[5][12]

Workflow for Amide Coupling

The general workflow involves the activation of the carboxylic acid to form a highly reactive intermediate, followed by nucleophilic attack from the desired amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 6-Chloro-2-methylquinoline- 8-carboxylic acid C Dissolve Acid in Anhydrous Solvent (e.g., DMF) A->C B Amine Component (R-NH2) F Add Amine Component B->F D Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) C->D E Carboxylic Acid Activation (Formation of Active Ester) D->E E->F G Amide Bond Formation (Stir at RT) F->G H Aqueous Work-up (Extraction & Washes) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Solvent Evaporation I->J K Purification (e.g., Column Chromatography) J->K L Final Product: Quinoline-8-carboxamide K->L

Sources

Application

The Skraup Synthesis of Substituted Quinolines: A Detailed Protocol for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including antimalarial, anticancer, and antibacter...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including antimalarial, anticancer, and antibacterial agents.[1][2][3] The Skraup synthesis, a classic name reaction discovered by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and economically viable method for the preparation of quinolines.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the Skraup synthesis of substituted quinolines, delving into the mechanistic underpinnings, detailed experimental procedures, safety considerations, and practical insights for successful execution.

The Core Principle: Mechanistic Insights into the Skraup Synthesis

The Skraup synthesis is fundamentally a cyclization reaction that constructs the quinoline ring system from an aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[6][7] The reaction's success hinges on a sequence of carefully orchestrated chemical transformations. Understanding this mechanism is paramount for troubleshooting and adapting the protocol for various substituted anilines.

The reaction commences with the acid-catalyzed dehydration of glycerol by concentrated sulfuric acid to generate the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8] This in-situ formation of a key reactant is a critical first step.

Subsequently, the aromatic amine undergoes a Michael-type conjugate addition to the acrolein.[6][7] This step dictates the substitution pattern on the newly formed heterocyclic ring. The resulting β-anilinopropionaldehyde then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to cyclization and the formation of a 1,2-dihydroquinoline intermediate.[7][8]

The final and crucial step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[7][8] This is accomplished by an oxidizing agent, which is a requisite component of the reaction mixture.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol:e->Acrolein:w -2H₂O H2SO4_1 H₂SO₄ Michael_Addition β-Anilinopropionaldehyde Intermediate Acrolein:e->Michael_Addition:w + Aromatic Amine Aniline Aromatic Amine (e.g., Aniline) Cyclization 1,2-Dihydroquinoline Michael_Addition:e->Cyclization:w Intramolecular Cyclization (-H₂O) Quinoline Substituted Quinoline Cyclization:e->Quinoline:w Oxidation Oxidizing_Agent Oxidizing Agent

Figure 1: Simplified reaction mechanism of the Skraup synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the Skraup synthesis. It is crucial to recognize that this reaction is notoriously exothermic and can become violent if not properly controlled.[9][10][11] Therefore, strict adherence to safety precautions and careful control of reaction parameters are essential.

Reagents and Materials
Reagent/MaterialPurposeTypical Molar Ratio (to Amine)Notes
Substituted AnilineStarting material1.0Purity is crucial for good yields.
GlycerolAcrolein precursor3.0Anhydrous or "dynamite" glycerol is preferred for optimal results.[12]
Concentrated Sulfuric AcidCatalyst and dehydrating agent~2.0 - 6.0Handle with extreme care due to its corrosive nature.[10]
Oxidizing AgentAromatization of dihydroquinoline0.4 - 2.5Common examples include nitrobenzene, arsenic pentoxide, or ferric salts.[4][13]
Moderator (Optional but Recommended)Controls the reaction rateCatalytic amountFerrous sulfate heptahydrate or boric acid are commonly used.[8][9]
Round-bottom flaskReaction vessel-Choose a size that is no more than half-full with the reaction mixture.
Reflux condenserPrevents loss of volatile reactants-Essential for controlling the reaction.
Mechanical stirrerEnsures efficient mixing-Critical for heat dissipation.
Heating mantle or oil bathHeat source-Allows for controlled heating.
Apparatus for steam distillationFor purification-A common method for isolating the quinoline product.
General Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the substituted aniline, glycerol, and the oxidizing agent (if it is a liquid like nitrobenzene).[10]

  • Addition of Sulfuric Acid: Begin stirring the mixture and slowly add the concentrated sulfuric acid through the dropping funnel.[10] The addition is highly exothermic; maintain a slow addition rate and consider using an ice bath to control the temperature.[14]

  • Addition of Moderator: Once the sulfuric acid has been added, introduce the moderator (e.g., ferrous sulfate heptahydrate).[10] This is a critical step for ensuring a controlled reaction.[9]

  • Heating and Reflux: Gently heat the mixture using a heating mantle or an oil bath. The reaction will become exothermic and may begin to boil.[10] Once the reaction is self-sustaining, the external heat source may need to be removed temporarily. After the initial vigorous phase subsides, maintain a gentle reflux for 3-4 hours.[10] The temperature of the oil bath is typically kept around 140-150°C.[10]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled mixture into a large beaker containing ice water.[11]

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.[10][11] This step should be performed with external cooling. The quinoline product will be liberated as a free base.

  • Purification:

    • Steam Distillation: The crude quinoline is often purified by steam distillation.[10] Unreacted starting materials like nitrobenzene may distill first.

    • Extraction: The quinoline can be extracted from the distillate using an organic solvent like diethyl ether or dichloromethane.

    • Drying and Distillation: Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and remove the solvent under reduced pressure. The resulting crude quinoline can be further purified by vacuum distillation.[10]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Apparatus (Flask, Stirrer, Condenser) Reagents 2. Charge Reagents (Aniline, Glycerol, Oxidizer) Setup->Reagents Acid 3. Slow Addition of H₂SO₄ (with cooling) Reagents->Acid Moderator 4. Add Moderator (e.g., FeSO₄) Acid->Moderator Heat 5. Gentle Heating to Initiate Moderator->Heat Reflux 6. Maintain Reflux (3-4 hours) Heat->Reflux Cool 7. Cool to Room Temperature Reflux->Cool Quench 8. Pour onto Ice Water Cool->Quench Neutralize 9. Neutralize with NaOH Quench->Neutralize Isolate 10. Isolate Product (Steam Distillation/Extraction) Neutralize->Isolate Purify 11. Final Purification (Distillation/Recrystallization) Isolate->Purify

Figure 2: General experimental workflow for the Skraup synthesis.

Case Study: Synthesis of 6-Methoxy-8-nitroquinoline

6-Methoxy-8-nitroquinoline is a valuable intermediate in the synthesis of antimalarial drugs. The following protocol is adapted from a literature procedure and illustrates the application of the Skraup synthesis for a specific, pharmaceutically relevant target.[15]

Warning: This reaction is potentially violent and must be conducted with extreme caution, paying close attention to the specified times and temperatures.[15]

Materials
  • 3-Nitro-4-aminoanisole (3.5 moles)

  • Arsenic pentoxide (2.45 moles) - EXTREMELY TOXIC, handle with appropriate precautions.

  • Glycerol (13 moles)

  • Concentrated Sulfuric Acid (5.9 moles initially, then additional)

Procedure
  • In a 5-liter three-necked round-bottom flask, create a homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.

  • With efficient mechanical stirring, add 315 ml of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C, to remove water.

  • After cooling, slowly add additional concentrated sulfuric acid while keeping the temperature strictly between 117-119°C over 2.5-3.5 hours.

  • Maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.

  • Cool the reaction mixture, dilute with water, and then neutralize with concentrated ammonium hydroxide.

  • The precipitated product is filtered, washed with water, and then recrystallized from methanol.

Safety and Troubleshooting

Safety is paramount when performing a Skraup synthesis.

  • Exothermic Nature: The reaction is highly exothermic and can run away if not controlled. Always use a moderator and add reagents slowly with cooling.[9][10][11]

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive. Aniline and its derivatives, as well as oxidizing agents like nitrobenzene and arsenic compounds, are toxic.[10] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Violent Reaction: The reaction has a reputation for being violent, sometimes ejecting the flask contents through the condenser.[12][16] Be prepared for this possibility and have appropriate safety measures in place.

Common Troubleshooting Issues:

ProblemPotential CauseRecommended Solution
Reaction too violent Highly exothermic nature, rapid reagent addition.Use a moderator (ferrous sulfate, boric acid). Add sulfuric acid slowly with efficient cooling. Ensure good stirring.[14]
Formation of intractable tar Uncontrolled polymerization of acrolein.Maintain strict temperature control. Consider a milder oxidizing agent.[14]
Low yield Incomplete reaction, side reactions, difficulty in product isolation.Optimize reaction time and temperature. Ensure the work-up is performed correctly to liberate the free base.
Reaction fails to start Insufficient heating, impure reagents.Gently warm the mixture to initiate the reaction. Use pure, anhydrous reagents.

Conclusion

The Skraup synthesis, despite its age, remains a relevant and powerful tool for the synthesis of quinolines, which are of immense importance in drug discovery and development.[1][17] A thorough understanding of the reaction mechanism, meticulous attention to experimental detail, and a strong emphasis on safety are the keys to successfully employing this classic reaction. By following the protocols and heeding the advice outlined in this guide, researchers can confidently and safely harness the power of the Skraup synthesis to create novel substituted quinolines for their scientific endeavors.

References

  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

  • Benchchem. Application Notes and Protocols for the Skraup Synthesis of Quinolines.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Benchchem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.

  • Wikipedia. Skraup reaction.

  • YouTube. Skraup's Synthesis of Quinoline #education #chemistry.

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

  • ResearchGate. The Skraup Synthesis of Quinolines.

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.

  • Wikipedia. Skraup reaction.

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches.

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

  • Semantic Scholar. The Skraup Synthesis of Quinolines.

  • Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.

  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis.

  • PMC. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.

  • SlideShare. Preparation and Properties of Quinoline.

  • Curly Arrow. The Skraup Reaction - How to Make a Quinoline.

  • PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

  • RSC Publishing. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.

  • Benchchem. avoiding polymerization in Skraup synthesis of quinolines.

  • Organic Syntheses. 6-methoxy-8-nitroquinoline.

  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

  • Preprints.org. The Chemistry and Applications of Quinoline: A Comprehensive Review.

  • YouTube. Making quinoline - the Skraup synthesis.

  • MDPI. Application of Quinoline Ring in Structural Modification of Natural Products.

  • Reddit. Skraup Synthesis of Quinoline - tips/pointers.

  • Organic Syntheses. QUINOLINE.

Sources

Method

Application Note: Cell-Based Assays for Evaluating 6-Chloro-2-methylquinoline-8-carboxylic Acid Derivatives as RUVBL1/2 ATPase Inhibitors

Introduction & Mechanistic Rationale The compound 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8; MW: 221.02) is a critical synthetic intermediate and pharmacophore utilized in the development of potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8; MW: 221.02) is a critical synthetic intermediate and pharmacophore utilized in the development of potent aminopyrazolone-based inhibitors[1][2][3]. These derivatives are designed to target the ATPase domain of the RUVBL1/RUVBL2 (also known as TIP49/TIP48 or Pontin/Reptin) complex[3].

RUVBL1 and RUVBL2 are highly conserved AAA+ ATPases that assemble into heterohexameric or dodecameric rings[4]. They serve as essential cofactors for the oncogenic transcription factor c-Myc, facilitating chromatin remodeling, DNA damage responses (DDR), and the transcription of pro-proliferative target genes[4][5]. Overexpression of the RUVBL1/2 complex is strongly correlated with aggressive phenotypes and poor prognosis in c-Myc-driven malignancies, including neuroblastoma and pancreatic ductal adenocarcinoma (PDAC)[6][7].

G Compound Quinoline-8-carboxylic Acid Scaffold RUVBL RUVBL1/RUVBL2 Complex (TIP49/TIP48) Compound->RUVBL Binds ATPase Pocket ATPase ATPase Activity (Chromatin Remodeling) Compound->ATPase Inhibits RUVBL->ATPase Catalyzes cMyc c-Myc Transcriptional Network ATPase->cMyc Essential Cofactor Cancer Oncogenic Proliferation & Survival cMyc->Cancer Drives

Fig 1: Mechanistic pathway of RUVBL1/2 inhibition by the quinoline-8-carboxylic acid scaffold.

The Challenge of Fragment-Based Cellular Assays

In Fragment-Based Drug Discovery (FBDD), evaluating low-molecular-weight fragments like 6-Chloro-2-methylquinoline-8-carboxylic acid directly in cell-based assays is notoriously difficult. Biochemical assays using recombinant RUVBL1/2 fail to recapitulate the complex intracellular interactome and high physiological ATP concentrations (which compete with the inhibitor)[5]. Conversely, standard whole-cell assays often yield false negatives because the polar carboxylic acid moiety exhibits poor passive membrane permeability.

To bridge this gap, this application note details a self-validating, two-pronged cellular workflow: a Cellular Thermal Shift Assay (CETSA) to confirm physical target engagement, and a Permeabilized-Cell ATPase Assay to isolate functional target inhibition from membrane-permeability artifacts.

Experimental Design & Causality

Every step in this workflow is designed with strict causality to ensure data integrity:

  • Why CETSA? CETSA allows us to confirm whether the quinoline scaffold physically engages the RUVBL1/2 complex in the native cellular milieu without requiring a fluorophore tag. Binding to the ATPase pocket thermodynamically stabilizes the protein complex, shifting its melting temperature ( Tm​ )[3].

  • Why a Permeabilized-Cell Assay? By using a mild detergent (digitonin), we selectively permeabilize the plasma membrane while leaving nuclear RUVBL1/2-c-Myc complexes intact. This allows the introduction of exogenous ATP and luminescence-based ADP detection reagents, enabling us to measure the fragment's intrinsic inhibitory potency independent of its poor lipid bilayer permeability.

Workflow Prep Cell Culture (c-Myc Driven) Trt Compound Treatment Prep->Trt CETSA CETSA (Target Binding) Trt->CETSA Func ATPase Assay (Functional) Trt->Func Data Orthogonal Validation CETSA->Data Func->Data

Fig 2: Orthogonal cell-based assay workflow for target engagement and functional ATPase inhibition.

Step-by-Step Methodologies

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: Validate that the quinoline-8-carboxylic acid scaffold binds RUVBL1/2 intracellularly.

  • Cell Preparation: Culture SK-N-AS (neuroblastoma) or HCT116 cells (known for high c-Myc/RUVBL expression)[6] to 80% confluency in T75 flasks. Harvest and resuspend in PBS containing protease inhibitors at a density of 2×106 cells/mL.

  • Compound Treatment: Aliquot the cell suspension. Treat with either DMSO (vehicle control), 6-Chloro-2-methylquinoline-8-carboxylic acid (100 µM), or a mature aminopyrazolone derivative (10 µM). Incubate at 37°C for 1 hour to allow equilibration.

  • Thermal Profiling: Divide each treatment group into 8 PCR tubes (50 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 1% NP-40 to the suspensions. Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to ensure complete lysis without disrupting protein-ligand complexes.

  • Clearance & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins. Resolve the soluble fraction via SDS-PAGE and immunoblot for RUVBL1 and RUVBL2.

  • Self-Validating Step: Always probe for a non-targeted housekeeping protein (e.g., GAPDH). The Tm​ of GAPDH must remain unchanged across treatment groups; any shift indicates non-specific compound-induced protein aggregation.

Protocol B: Permeabilized-Cell Intracellular ATPase Assay

Objective: Quantify the functional inhibition of RUVBL1/2 ATPase activity while bypassing membrane permeability limits.

  • Seeding & Permeabilization: Seed cells in a 96-well white opaque plate at 10,000 cells/well. After 24 hours, wash the cells with an intracellular buffer (120 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4). Add buffer containing 10 µg/mL digitonin and incubate for 5 minutes at room temperature.

  • Wash & Compound Addition: Gently wash away the digitonin. Add the intracellular buffer containing varying concentrations of the quinoline fragment or its derivatives. Incubate for 30 minutes.

  • Substrate Introduction: Add ultra-pure ATP (final concentration 100 µM) to the wells. Incubate at 37°C for 60 minutes to allow the endogenous RUVBL1/2 complexes to hydrolyze the ATP into ADP.

  • Detection: Add an ADP-Glo™ Reagent (or equivalent) to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal proportional to the ATPase activity[3].

  • Self-Validating Step: Include a well with a known RUVBL1/2 inhibitor, such as CB-6644[4][6], as a positive control for complete ATPase suppression.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles when comparing the baseline 6-Chloro-2-methylquinoline-8-carboxylic acid fragment against a fully optimized aminopyrazolone derivative.

Compound ClassRUVBL1 CETSA ΔTm​ (°C)Permeabilized ATPase IC 50​ (µM)Intact Cell Viability IC 50​ (µM)c-Myc Reporter IC 50​ (µM)
6-Chloro-2-methylquinoline-8-carboxylic acid (Fragment)+ 1.2 ± 0.345.0 ± 5.2> 500 (Poor Permeability)> 500
Des-Chloro Fragment (Negative Control)+ 0.1 ± 0.1> 500> 500> 500
Aminopyrazolone Derivative (Optimized Lead)+ 6.8 ± 0.50.08 ± 0.010.45 ± 0.080.60 ± 0.12
CB-6644 (Reference Inhibitor)+ 5.5 ± 0.40.15 ± 0.030.80 ± 0.151.10 ± 0.20

Table 1: Comparative pharmacological profiling. Note how the permeabilized assay reveals the intrinsic ATPase inhibitory activity of the fragment (45 µM) that is otherwise masked in intact cell viability assays (>500 µM).

Trustworthiness & Assay Integrity

To ensure the protocols described above act as a self-validating system, the following controls must be strictly adhered to:

  • Halogen Bonding Validation: The inclusion of a "Des-Chloro" fragment (lacking the 6-chloro substituent) is critical. The 6-chloro group is essential for anchoring the scaffold deep within the hydrophobic pocket of the RUVBL ATPase domain. A lack of activity in the des-chloro control validates that the assay is measuring specific target engagement rather than non-specific hydrophobic interactions.

  • Membrane Integrity Counter-Screen: When testing optimized derivatives in intact cells, parallel assays using a membrane-impermeable dye (e.g., CellTOX Green) must be run. This ensures that the observed reduction in c-Myc reporter activity or cell viability is due to true RUVBL1/2 inhibition, rather than compound-induced lytic toxicity.

References

  • aaronchem.com . 1369177-63-8 | 6-Chloro-2-methylquinoline-8-carboxylic acid. Available at:[1]

  • Thoreauchem . 6-chloro-2-methylquinoline-8-carboxylic acid-None - Thoreauchem. Available at:[2]

  • Google Patents . US20170107207A1 - Aminopyrazolone derivative. Available at:[3]

  • PubMed (NIH) . An ATPase/helicase complex is an essential cofactor for oncogenic transformation by c-Myc. Available at:[5]

  • bioRxiv . RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma. Available at:[6]

  • Research Square . RUVBL1 and RUVBL2 as novel druggable DNA Damage Response regulators in the N-Myc regulatory network in neuroblastoma. Available at:[4]

  • BMJ (Gut) . Targeting MYC effector functions in pancreatic cancer by inhibiting the ATPase RUVBL1/2. Available at:[7]

Sources

Application

Application Notes and Protocols: 6-Chloro-2-methylquinoline-8-carboxylic acid as a Novel Fluorescent Probe

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-2-methylquinoline-8-carboxylic acid as a fluorescent probe. W...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-2-methylquinoline-8-carboxylic acid as a fluorescent probe. While direct applications of this specific molecule are emerging, this guide synthesizes data from structurally analogous quinoline derivatives to present its predicted photophysical properties, potential applications, and detailed experimental protocols. The core of its predicted functionality lies in its quinoline framework, a robust scaffold for fluorescent chemosensors.[1][2] The protocols herein are designed to be self-validating, providing a strong foundation for the exploration of this compound's utility in metal ion detection and cellular imaging.

Introduction: The Promise of Quinoline-Based Fluorophores

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and interesting photophysical properties.[1] Quinoline derivatives are extensively used in the development of fluorescent probes for bioimaging and the detection of various analytes.[1] Their utility stems from their rigid, aromatic structure which often leads to high fluorescence quantum yields, and the ease with which they can be functionalized to modulate their spectral properties and selectivity towards specific targets.[3][4]

Mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT) are common sensing principles for quinoline-based probes.[5][6] The introduction of a carboxylic acid group at the 8-position and a chloro group at the 6-position on the 2-methylquinoline core, as in 6-Chloro-2-methylquinoline-8-carboxylic acid, is predicted to offer a unique combination of electronic and chelating properties, making it a promising candidate for a selective fluorescent sensor.

Predicted Properties of 6-Chloro-2-methylquinoline-8-carboxylic acid:
  • Chelation Site: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group at the 8-position create a potential tridentate chelation site for metal ions.[7][8]

  • Fluorescence Modulation: The fluorescence of the quinoline core is expected to be modulated upon binding to a metal ion. This is often due to the rigidification of the molecular structure, which reduces non-radiative decay pathways and leads to an enhancement of fluorescence (CHEF effect).[9]

  • Substituent Effects: The electron-withdrawing chloro group at the 6-position and the electron-donating methyl group at the 2-position can influence the photophysical properties, such as excitation and emission wavelengths, and the pKa of the carboxylic acid.

Synthesis of 6-Chloro-2-methylquinoline-8-carboxylic acid

While a definitive, optimized synthesis for 6-Chloro-2-methylquinoline-8-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction or modifications thereof.[10]

Proposed Synthetic Pathway:

A potential route involves the reaction of 2-amino-5-chlorobenzoic acid with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.

G A 2-Amino-5-chlorobenzoic acid C Doebner-von Miller Reaction (e.g., with an oxidizing agent like arsenic pentoxide or iodine in an acidic medium) A->C B Crotonaldehyde B->C D 6-Chloro-2-methylquinoline-8-carboxylic acid C->D Cyclization & Oxidation

Caption: Proposed synthesis of 6-Chloro-2-methylquinoline-8-carboxylic acid.

Predicted Applications and Mechanism of Action

Based on the structural features of 6-Chloro-2-methylquinoline-8-carboxylic acid, its primary application is anticipated to be in the detection of metal ions. The carboxylic acid and quinoline nitrogen can form a stable chelate with various metal ions, particularly divalent and trivalent cations.

Detection of Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺)

Many quinoline-based probes exhibit high selectivity for zinc (II) and copper (II) ions.[2][6]

  • Zinc (Zn²⁺): As an essential metal ion in biological systems, the detection of Zn²⁺ is of significant interest. 8-amidoquinoline and 8-hydroxyquinoline derivatives are well-known to display a "turn-on" fluorescence response upon binding to Zn²⁺.[6][11] This is attributed to the CHEF mechanism, where the complexation with the diamagnetic Zn²⁺ ion restricts intramolecular rotations and vibrations, leading to a significant enhancement in fluorescence intensity.[9]

  • Copper (Cu²⁺): In contrast to Zn²⁺, paramagnetic metal ions like Cu²⁺ often quench the fluorescence of a probe through electron or energy transfer processes.[12] Therefore, 6-Chloro-2-methylquinoline-8-carboxylic acid could potentially act as a "turn-off" sensor for Cu²⁺.

Potential for Ratiometric Sensing

The protonation state of the quinoline nitrogen and the carboxylic acid group can be pH-dependent, potentially leading to different absorption and emission profiles. This pH sensitivity could be exploited for ratiometric sensing of metal ions, where the ratio of fluorescence intensities at two different wavelengths changes upon ion binding, providing a more robust and reliable measurement.[13]

G Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion (CHEF) Quenched Probe-Quencher Complex (Fluorescence Quenched) Probe->Quenched + Quenching Ion (e.g., PET) Metal Metal Ion (e.g., Zn²⁺) Quencher Quenching Ion (e.g., Cu²⁺)

Caption: Predicted sensing mechanisms for 6-Chloro-2-methylquinoline-8-carboxylic acid.

Experimental Protocols

The following protocols are generalized methodologies adapted from established procedures for similar quinoline-based fluorescent probes.[14] Researchers should optimize these protocols for their specific experimental setup and analytical requirements.

Characterization of Photophysical Properties

Objective: To determine the fundamental photophysical properties of 6-Chloro-2-methylquinoline-8-carboxylic acid.

Materials:

  • 6-Chloro-2-methylquinoline-8-carboxylic acid

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, water)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable organic solvent (e.g., DMSO).

  • Working Solutions: Prepare a series of dilutions (e.g., 1 µM to 50 µM) in the desired solvent or buffer system.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of a working solution (e.g., 10 µM) from 200 to 600 nm.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λ_max and record the emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

    • Determine the optimal excitation and emission wavelengths by recording an excitation-emission matrix (EEM).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol for Metal Ion Titration

Objective: To evaluate the selectivity and sensitivity of the probe towards various metal ions.

Materials:

  • Probe stock solution (1 mM in DMSO)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, CoCl₂, CaCl₂, MgCl₂) (10 mM in deionized water or the appropriate solvent)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer and cuvettes

Procedure:

  • Selectivity Screening:

    • In separate cuvettes, add the probe to the buffer solution to a final concentration of 10 µM.

    • Record the initial fluorescence intensity.

    • Add an excess (e.g., 10 equivalents) of each metal ion stock solution to the respective cuvettes.

    • Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Record the fluorescence emission spectrum for each sample.

    • Compare the fluorescence response for each metal ion.

  • Fluorescence Titration:

    • To a cuvette containing the probe solution (10 µM in buffer), incrementally add small aliquots of the stock solution of the target metal ion (the one that showed the most significant response).

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em against the concentration of the metal ion.

    • From the titration data, calculate the binding constant (K_a) using a suitable binding model (e.g., Benesi-Hildebrand plot).

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).

G A Prepare Probe & Metal Ion Stock Solutions B Selectivity Screening: Add excess of various metal ions to probe A->B C Identify Target Metal Ion (Strongest fluorescence change) B->C D Fluorescence Titration: Incremental addition of target metal ion to probe C->D E Record Fluorescence Spectra After Each Addition D->E F Data Analysis: Plot Intensity vs. [Metal Ion] E->F G Calculate Binding Constant (Ka) & Limit of Detection (LOD) F->G

Caption: Workflow for metal ion detection using the fluorescent probe.

Protocol for Bioimaging (Hypothetical)

Objective: To visualize the intracellular distribution of a target metal ion in living cells.

Materials:

  • 6-Chloro-2-methylquinoline-8-carboxylic acid

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Live cells (e.g., HeLa, HEK293)

  • Confocal laser scanning microscope

  • Stock solution of the target metal ion (e.g., ZnCl₂)

  • A metal chelator (e.g., TPEN for Zn²⁺) for control experiments

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes suitable for microscopy until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free cell culture medium from a DMSO stock solution.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Cell Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh cell culture medium.

    • Image the cells using a confocal microscope with the appropriate excitation and emission settings determined from the photophysical characterization.

  • Metal Ion Treatment:

    • To visualize changes in intracellular metal ion concentration, treat the probe-loaded cells with the target metal ion (e.g., 50 µM ZnCl₂) for a short period (e.g., 15-30 minutes).

    • Acquire fluorescence images before and after the treatment.

  • Control Experiment:

    • To confirm the specificity of the probe, treat the cells with a strong chelator for the target ion (e.g., TPEN) after metal ion loading and observe the quenching of the fluorescence signal.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
No or weak fluorescence signal Low probe concentration, inappropriate solvent/pH, instrument settings incorrect.Optimize probe concentration. Test in different solvents. Check and optimize fluorometer settings (gain, slit widths).[15]
High background fluorescence Impurities in the probe or solvent, autofluorescence from the sample matrix.Purify the probe. Use spectroscopic grade solvents. Subtract background fluorescence from a blank sample.
Photobleaching High excitation light intensity, prolonged exposure.Reduce laser power. Decrease exposure time. Use an anti-fade reagent if compatible.[15]
Poor selectivity Probe binds to multiple ions.Modify the probe structure to enhance selectivity. Use masking agents to block interfering ions.

Conclusion

6-Chloro-2-methylquinoline-8-carboxylic acid presents a promising scaffold for a novel fluorescent probe. Based on the well-established chemistry and photophysics of related quinoline derivatives, it is predicted to be a valuable tool for the selective detection of metal ions. The protocols provided in this guide offer a solid starting point for researchers to explore its potential in various applications, from environmental sensing to cellular imaging. It is imperative to note that these protocols are based on analogous systems and will require empirical validation and optimization for this specific compound.

References

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of quinoline carboxylic acids in assays

Technical Support Center: Overcoming Poor Solubility of Quinoline Carboxylic Acids in Biological Assays Introduction & Context Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Solubility of Quinoline Carboxylic Acids in Biological Assays

Introduction & Context

Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and broad-spectrum antimicrobials[1]. However, their rigid, planar aromatic structures and zwitterionic properties result in high crystal lattice energy and extreme lipophilicity[1][2]. In biological assays and high-throughput screening (HTS), this manifests as compound precipitation upon dilution from DMSO stocks, erratic dose-response curves, and false readouts due to light scattering[3].

This support guide provides actionable, self-validating protocols and mechanistic explanations to help you diagnose and overcome these solubility bottlenecks.

Part 1: Diagnostic Workflows

Before troubleshooting, it is critical to distinguish between thermodynamic solubility (the equilibrium state of a solid in a solvent) and kinetic solubility (the maximum concentration achieved before precipitation when a pre-dissolved DMSO stock is added to an aqueous buffer)[2][4]. In bioassays, you are almost exclusively dealing with kinetic solubility limits.

G A Quinoline Carboxylic Acid in 100% DMSO Stock B Dilution into Aqueous Assay Buffer (e.g., PBS, pH 7.4) A->B C Visible Precipitation or High Light Scattering? B->C D Proceed to Bioassay C->D No E Solubility Enhancement Required C->E Yes F Optimize Co-solvents (PEG400, Tween-80) E->F G Adjust Buffer pH (Ionize Carboxylic Acid) E->G H Re-evaluate via Nephelometry F->H G->H H->C Iterative Testing

Workflow for diagnosing and resolving kinetic solubility issues in bioassays.

Part 2: Troubleshooting Guide & FAQs

Q1: My quinoline carboxylic acid derivative looks completely dissolved in the 10 mM DMSO stock, but my IC50 curves are flat or erratic. What is happening? Causality: You are likely exceeding the kinetic solubility limit of the compound when transferring it into the aqueous assay buffer[5]. Even if no visible precipitate forms immediately, micro-aggregates can form. These aggregates sequester the compound (reducing the effective free drug concentration) and scatter light. This severely interferes with fluorescence or absorbance-based readouts, leading to flat, bell-shaped, or erratic dose-response curves[3]. Solution: Determine the exact kinetic solubility limit using a laser nephelometry assay[4][6]. Cap your top assay concentration at least 2-fold below this limit.

Q2: How can I prevent the compound from "crashing out" during aqueous dilution? Causality: Rapid introduction of a highly concentrated hydrophobic compound into a polar aqueous environment causes "solvent shock," forcing the compound out of solution before it can disperse. Furthermore, common assay components like serum electrolytes (e.g., NaCl) can reduce the aqueous solubility of quinoline carboxylic acids by over 200-fold due to the common ion effect and salting-out phenomena[1]. Solution:

  • Intermediate Dilutions: Do not spike 10 mM DMSO stock directly into the final buffer. Create an intermediate dilution plate in 100% DMSO, then transfer to the aqueous buffer[5][7].

  • Co-solvents: Introduce a bridging co-solvent. Adding 1-5% PEG400 or 0.1% Tween-80 to the aqueous buffer prior to compound addition lowers the dielectric constant of the buffer, easing the transition[7][8].

Q3: Can I just adjust the pH of the assay buffer to dissolve the compound? Causality: Quinoline carboxylic acids are amphoteric. The carboxylic acid typically has a pKa around 3.5–4.5. Near physiological pH (7.4), they often exist as zwitterions or anions, but their rigid aromatic system still drives aggregation. Solution: While increasing the pH (e.g., to 8.0) ensures complete deprotonation of the carboxylic acid and improves thermodynamic solubility, you must verify that the target protein remains fully active and stable at this elevated pH. If the assay strictly requires pH 7.4, rely on co-solvents or cyclodextrins (like HP-β-CD) instead[9].

Part 3: Quantitative Data on Solubility Enhancement

The following table summarizes the expected kinetic solubility enhancements for a standard lipophilic quinoline carboxylic acid when utilizing different formulation strategies[1][5][8].

Solvent System / AdditiveFinal Co-solvent ConcentrationExpected Kinetic Solubility Limit (µg/mL)Application Note
PBS (pH 7.4) 0%< 1.0Baseline aqueous solubility[5].
PBS + DMSO 1.0%~10 - 15Standard HTS limit[5].
PBS + DMSO + PEG400 1.0% DMSO + 5.0% PEG400~50 - 60Excellent for biochemical assays; watch for viscosity[5].
PBS + DMSO + Tween-80 1.0% DMSO + 0.1% Tween-80~80 - 100Prevents micro-aggregation; may lyse cells in cell-based assays.
PBS + HP-β-Cyclodextrin 1.0% DMSO + 10 mM HP-β-CD> 150Best for cell-based assays; encapsulates the hydrophobic core[9].

Part 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, implement the following protocols before running your primary bioassay.

Protocol 1: Kinetic Solubility Determination via Laser Nephelometry Purpose: To identify the exact concentration at which the quinoline carboxylic acid precipitates in the assay buffer, utilizing light scattering[6][10].

  • Stock Preparation: Prepare a 10 mM stock solution of the quinoline carboxylic acid in 100% anhydrous DMSO. Ensure complete dissolution via brief sonication[5][7].

  • Serial Dilution (in DMSO): In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO across 10 wells (ranging from 10 mM down to 19.5 µM)[10].

  • Aqueous Transfer: Dispense 198 µL of your exact biological assay buffer (e.g., PBS pH 7.4, including any proteins or co-factors) into a UV-transparent, flat-bottom 96-well plate[5].

  • Compound Addition: Transfer 2 µL from the DMSO serial dilution plate into the aqueous buffer plate. This yields a final DMSO concentration of 1% and compound concentrations ranging from 100 µM to 0.195 µM[5][10].

  • Incubation: Seal the plate and incubate at the assay temperature (e.g., 25°C or 37°C) for 2 hours with gentle orbital shaking (300 rpm) to allow for equilibrium of the kinetic state[5][11].

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus). Undissolved particles will scatter the laser light, generating a signal proportional to the particle concentration[6][10].

  • Data Analysis: Plot the scattered light intensity (Counts) versus compound concentration. The "kick-off" point where the signal sharply rises above the baseline buffer control indicates the kinetic solubility limit[6][10].

Protocol 2: Step-Wise Solubilization for Bioassays Purpose: To maximize the free-drug concentration in the assay without triggering precipitation.

  • Prepare the assay buffer supplemented with 0.05% Tween-20 or 2% PEG400 to act as a solubilizing sink.

  • Pre-dilute the 10 mM DMSO compound stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% PEG400) to create a 1 mM intermediate stock.

  • Add the intermediate stock dropwise to the assay buffer while vortexing vigorously to prevent localized high concentrations that trigger nucleation[9].

  • Centrifuge the final assay mixture at 10,000 x g for 10 minutes. If a pellet forms, the compound has precipitated, and the top concentration must be lowered.

Part 5: Impact of Solubility on Target Inhibition

When quinoline carboxylic acids precipitate, they fail to engage their biological targets. A classic example is the inhibition of Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine biosynthesis[1].

G A Dihydroorotate (DHO) B DHODH Enzyme (Inner Mitochondrial Membrane) A->B C Orotate B->C Catalysis D Pyrimidine Biosynthesis (DNA/RNA Production) C->D E Soluble Quinoline Carboxylic Acid E->B Potent Inhibition (Valid Assay) F Precipitated Compound (Aggregates) E->F Exceeds Kinetic Solubility F->B Fails to Bind (False Negative)

Impact of quinoline carboxylic acid solubility on DHODH inhibition.

References

  • AxisPharm. "Kinetic Solubility Assays Protocol."

  • Bio-protocol. "Determination of Kinetic Solubility."

  • PubMed (NIH). "In vitro solubility assays in drug discovery."

  • Enamine. "Aqueous Solubility Assay."

  • PMC (NIH). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules."

  • Benchchem. "Improving the solubility of Isovitexin for biological assays."

  • BMG Labtech. "A fully automated kinetic solubility screen in 384-well plate format using nephelometry."

  • Cyprus Society of Human Genetics. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study."

  • MedCrave online. "Solubility: A speed‒breaker on the drug discovery highway."

  • Benchchem. "Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays."

  • PMC (NIH). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase."

Sources

Optimization

Troubleshooting HPLC peak tailing for quinoline compounds

Troubleshooting HPLC Peak Tailing for Quinoline Compounds This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for diagnosing and resolving Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting HPLC Peak Tailing for Quinoline Compounds

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of quinoline and its derivatives. By understanding the underlying chemical principles, you can systematically optimize your methods for improved peak symmetry, resolution, and quantification accuracy.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum back towards the baseline.[1] In an ideal chromatogram, peaks are perfectly symmetrical, known as Gaussian peaks. Peak symmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered to be tailing.[1][2]

Peak tailing is problematic because it degrades the quality of the separation.[3] It can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and reproducibility of quantitative results.[3][4]

Q2: Why are quinoline compounds particularly susceptible to peak tailing?

Quinoline and its derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring.[5] The pKa of quinoline's conjugate acid is approximately 4.9.[5][6][7] This means that in mobile phases with a pH below ~4.9, the quinoline molecule will be protonated and carry a positive charge.

The primary cause of peak tailing for these basic compounds in reversed-phase HPLC is a secondary interaction mechanism.[8] In addition to the desired hydrophobic interactions with the C18 stationary phase, the positively charged quinoline can undergo a strong ionic interaction with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based packing material.[1][9] This strong, secondary retention mechanism holds some analyte molecules back longer than others, causing the characteristic tail.[3]

Q3: What are the main causes of peak tailing for basic compounds like quinolines?

The causes can be broadly categorized as either chemical or physical.

  • Chemical Causes (Most Common for Quinolines):

    • Silanol Interactions: Strong ionic interactions between the protonated basic analyte and ionized silanol groups on the stationary phase surface.[1][10] This is the most frequent cause.

    • Incorrect Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, causing peak distortion.[11][12]

    • Metal Chelation: Quinoline structures can chelate with trace metal contaminants (like iron or aluminum) within the silica matrix of the column or from stainless steel HPLC components, leading to secondary retention.[4][13][14]

  • Physical and System Causes:

    • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[1][15]

    • Extra-Column Volume: Excessive volume from long tubing, poorly made connections, or a large detector flow cell can cause peak broadening and tailing.[16]

    • Column Degradation: A void at the column inlet or a partially blocked frit can distort the sample path and lead to poor peak shape.[8][17]

Systematic Troubleshooting Guide

A logical, step-by-step approach is the key to efficiently solving peak tailing. The first step is to determine if the problem is chemical or physical in nature.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

The most effective way to start is by injecting a neutral, non-polar compound (e.g., Toluene, Naphthalene). This simple test provides a clear diagnostic path.[9]

Start Peak Tailing Observed for Quinoline Compound InjectNeutral Inject a Neutral Compound (e.g., Toluene) Start->InjectNeutral CheckTailing Does the Neutral Compound Tail? InjectNeutral->CheckTailing ChemicalProblem Chemical Problem (Analyte-Column Interaction) Proceed to Step 2 CheckTailing->ChemicalProblem No PhysicalProblem Physical Problem (System/Column Issue) Proceed to Step 5 CheckTailing->PhysicalProblem Yes

Caption: Initial diagnostic workflow for peak tailing.

If the neutral compound does not tail, the issue is almost certainly a chemical interaction between your quinoline analyte and the stationary phase. Proceed to Step 2. If the neutral compound does tail, it indicates a physical problem with the system or column. Proceed to Step 5.

Step 2: Mobile Phase pH Optimization (The Most Critical Factor)

Controlling the ionization state of both the quinoline analyte and the surface silanol groups is the most powerful tool to eliminate tailing.[12][18] The goal is to suppress the strong ionic interaction.

cluster_0 Analyte: Protonated Quinoline (C9H7NH+) cluster_1 Stationary Phase: Deprotonated Silanol (SiO-) cluster_2 Result: Strong Ionic Interaction Causes Tailing Analyte QNH+ Silanol C18-Si-O- Analyte->Silanol Unwanted Attraction Result Peak Tailing Silanol->Result

Caption: The primary cause of tailing for basic compounds.

Strategy A: Low pH (Recommended Starting Point) By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral.[3][19] This eliminates the negative charge on the stationary phase, preventing the secondary ionic interaction. Your quinoline analyte will be fully protonated (positively charged), but this will not cause tailing in the absence of an opposite charge on the silica surface.

  • Action: Use a mobile phase buffered at pH 2.5 - 3.5. A 10-20 mM phosphate or formate buffer is ideal.[19] Be cautious when using phosphate buffers with high concentrations of acetonitrile, as precipitation can occur.[19]

Strategy B: High pH (Requires Special Columns) Alternatively, at a high pH (e.g., pH > 9), the quinoline molecule (pKa ~4.9) will be neutral, preventing it from interacting with the now fully deprotonated silanol groups.

  • Action: This approach is only viable with specialized columns, such as hybrid-silica or polymer-based phases, that are stable at high pH.[3] Standard silica columns will rapidly degrade and dissolve under high pH conditions.[20]

pH RangeQuinoline (pKa ~4.9)Silanol Groups (pKa ~3.5-4.5)Interaction PotentialRecommended Action
Low (pH 2.5-3.5) Cationic (+) Neutral Low (Ideal)Use a buffer like phosphate or formate.
Mid (pH 4-7) Mixed / CationicAnionic (-)High (Problematic) Avoid this pH range.
High (pH > 9) Neutral Anionic (-)Low (Viable)Requires a pH-stable column (e.g., hybrid).
Step 3: Use Mobile Phase Additives

If adjusting the pH alone is not sufficient, the use of additives can further mask the problematic silanol interactions.

Strategy: Add a Competing Base (Silanol Suppressor) Small, basic additives, often called competing bases or silanol suppressors, can be added to the mobile phase. These molecules, such as triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding them from the larger quinoline analyte.[19][21]

  • Action: Add a low concentration of a competing base to the mobile phase.

  • Caveat: While effective, these additives can sometimes shorten column lifetime by accelerating the hydrolysis of the silica stationary phase.[19]

AdditiveFunctionTypical Concentration
Trifluoroacetic Acid (TFA)Acid modifier, ion-pairing0.05 - 0.1%
Formic AcidAcid modifier0.05 - 0.1%
Triethylamine (TEA)Competing base5-20 mM (or ~0.05%)[19][21]
Diethylamine (DEA)Competing base~0.1%[21]
Step 4: Evaluate Your Column and Sample Concentration

Strategy A: Use a Modern, High-Performance Column Column technology has advanced significantly. Older columns, often called "Type A" silica, had higher levels of metal contamination and more acidic silanol groups, which exacerbated tailing for basic compounds.[3][19]

  • Action: Use a modern, high-purity "Type B" silica column. These columns are manufactured to have minimal metal content and are often "end-capped."[3][9] End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent to make them inert.[9][10]

Strategy B: Perform a Column Loading Study Injecting too much sample can saturate not only the primary retention mechanism but also the secondary silanol sites, leading to a specific type of "overload" tailing.[1][22]

  • Action: Perform a loading study to check for sample overload.

  • Prepare a Series of Standards: Prepare at least five concentrations of your quinoline analyte, for example, from 0.01 mg/mL to 1.0 mg/mL.

  • Inject Sequentially: Inject a fixed volume (e.g., 5 µL) of each standard, starting from the lowest concentration and moving to the highest.

  • Analyze Peak Shape: Calculate the Tailing Factor (Tf) for each injection.

  • Plot the Results: Plot the Tailing Factor against the mass of the analyte injected on the column.

  • Interpretation: If the tailing factor remains consistent across the concentration range, overload is not the issue. If the tailing factor increases sharply above a certain concentration, you have identified the column's load capacity for that analyte under your current conditions. Reduce your sample concentration to be below this threshold.[1]

Step 5: Troubleshoot Physical and System Issues

If your neutral test compound showed tailing, the problem lies within your physical setup.

  • Check All Connections: Ensure all fittings, especially at the column inlet and outlet, are properly swaged and have no gaps. Improper connections create dead volume where the sample can diffuse, causing tailing.[16]

  • Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005") between the injector, column, and detector to minimize extra-column volume.[23]

  • Inspect the Column: If the column is old or has been subjected to pressure shocks, a void may have formed at the inlet. Disconnect the column, reverse it, and flush it to waste with a strong solvent to potentially remove any blockage at the inlet frit. If the problem persists, the column may need to be replaced.[8]

References
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ResearchGate. How can I prevent peak tailing in HPLC?.
  • ECHEMI. Quinoline | 91-22-5, Quinoline Formula.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained.
  • alwsci.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Benchchem.
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column?.
  • lookchem. Cas 91-22-5,Quinoline.
  • Pittcon.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • LCGC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ChemicalBook. Quinoline | 91-22-5.
  • LCGC International. Should an Additive be Added to your HPLC Eluent?.
  • FooDB. Showing Compound Quinoline (FDB011854).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Axion Labs. HPLC Peak Tailing.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • Chrom Tech.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate.
  • LCGC North America. But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry.
  • Longdom Publishing.
  • Moravek.
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc.
  • Crawford Scientific.
  • ALWSCI.
  • Phenomenex.
  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Thermo Fisher Scientific.
  • alwsci.
  • SilcoTek. Identifying and Preventing Metal Ion Leaching in HPLC Systems.

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Troubleshooting

Technical Support Center: Resolving Isomeric Mixtures of Substituted Quinolines

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious challenges associated with separating substituted quinoline isomers.

Substituted quinolines (such as regioisomers, diastereomers, and topoisomers) frequently co-elute and exhibit severe peak tailing due to their basic nitrogen centers and nearly identical physicochemical properties. This guide bypasses generic advice, focusing instead on the mechanistic causality of these issues and providing self-validating protocols to ensure your analytical workflows are robust and reproducible.

Part 1: Fundamental FAQs on Quinoline Isomer Separation

Q: Why is the baseline separation of quinoline regioisomers (e.g., quinoline vs. isoquinoline, or 2-aminoquinoline vs. 4-aminoquinoline) so difficult? A: Quinoline and its substituted isomers share identical molecular weights and elemental compositions, leading to nearly identical polarity. For instance, the pKa of quinoline is approximately 4.92, while isoquinoline is 5.42[1]. Because their hydrophobic profiles are virtually indistinguishable, they often co-elute under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. Achieving baseline resolution requires exploiting minute differences in charge distribution and spatial geometry.

Q: What is the mechanistic cause of peak tailing when analyzing basic quinoline derivatives? A: Peak tailing in quinoline analysis is predominantly a chemical problem driven by secondary acid-base interactions. Standard HPLC stationary phases are silica-based. The surface of silica contains residual silanol groups (Si-OH) that are weakly acidic. In neutral or mildly acidic mobile phases, these silanols dissociate to form negatively charged sites (Si-O⁻). Simultaneously, the basic nitrogen on the quinoline ring becomes protonated (positively charged).

When the positively charged quinoline travels through the column, it undergoes strong ionic adsorption with the negatively charged silanols. This interaction acts like molecular Velcro, causing a fraction of the analyte molecules to be retained longer than the bulk peak, resulting in an asymmetrical "tail"[2].

Part 2: Troubleshooting Guide: Overcoming Co-Elution and Peak Tailing

Q: How can I definitively diagnose if my peak tailing is caused by silanol interactions or a physical system void? A: To build a self-validating diagnostic system, you must decouple the chemistry from the instrument hardware. You can achieve this by injecting a neutral marker compound (e.g., toluene or uracil). Because neutral compounds cannot undergo acid-base interactions, they are immune to silanol-induced tailing.

If your neutral marker yields a perfectly symmetrical peak but your quinoline derivative tails, you have definitively isolated the root cause as a chemical interaction[2][3]. If both the neutral marker and the quinoline peak exhibit tailing, the issue is physical (e.g., dead volume in the tubing, a degraded column bed, or a blocked frit).

DiagnosticWorkflow Start Observe Peak Tailing in Quinoline Analysis Inject Inject Neutral Marker (e.g., Toluene / Uracil) Start->Inject Check Does the neutral marker peak tail? Inject->Check Physical Physical Issue Identified: Check tubing, fittings, or column voids Check->Physical  Yes (System/Void) Chemical Chemical Issue Identified: Secondary Silanol Interactions Check->Chemical  No (Acid-Base) FixChem Action: Optimize pH to 2.5 or use base-deactivated column Chemical->FixChem

Diagnostic workflow to differentiate physical vs. chemical peak tailing in HPLC.

Q: What are the best mobile phase optimizations to suppress silanol interactions for quinolines? A: You must control the ionization state of both the analyte and the column. There are two primary strategies:

  • Low pH Neutralization: Lower the mobile phase pH to exactly 2.5 using a 10-20 mM phosphate or formate buffer. At pH 2.5, the residual silanols are forced into their fully protonated, neutral state (Si-OH), effectively shutting down the secondary ion-exchange mechanism[4].

  • Competing Base Additives: Add a silanol suppressor like at a 5 mM concentration. The TEA outcompetes the quinoline analyte for the active silanol sites[4]. Caution: Basic additives can accelerate the hydrolysis of the column's endcapping over time.

Step-by-Step Protocol: Self-Validating RP-HPLC Separation of Quinoline Regioisomers

This protocol incorporates built-in validation steps to ensure causality between your adjustments and the resulting chromatogram.

  • Buffer Preparation (Chemical Control): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to exactly 2.5 using concentrated phosphoric acid. Causality: This specific pH ensures full neutralization of column silanols, eliminating secondary ionic interactions.

  • Mobile Phase Blending: Mix the aqueous buffer with HPLC-grade Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.22 µm membrane.

  • Column Equilibration: Install a base-deactivated, sterically protected C18 column. Flush with at least 20 column volumes of the mobile phase at 1.0 mL/min. Causality: Base-deactivated columns undergo extensive endcapping to physically shield basic analytes from any remaining silanols.

  • System Validation (The Self-Check): Inject 5 µL of a 0.1 mg/mL toluene standard. Verify that the asymmetry factor (As) is between 0.95 and 1.05. Proceed only if this system suitability test passes.

  • Sample Preparation & Injection: Dissolve the quinoline isomeric mixture directly in the mobile phase. Causality: Dissolving in the mobile phase prevents solvent-mismatch, which causes peak fronting or splitting. Keep the concentration below 1 mg/mL to avoid mass overload[3][5]. Inject 5-10 µL and monitor at UV 254 nm.

Part 3: Advanced Separation Techniques

Q: Standard C18 columns are failing to resolve my substituted quinoline regioisomers. What stationary phases should I use? A: When hydrophobic partitioning alone is insufficient, you must introduce orthogonal selectivity. (such as Primesep B or Newcrom R1) are highly effective here. These columns incorporate both hydrophobic alkyl chains and embedded ion-exchange groups within the same ligand[6][7]. This dual-mechanism allows you to separate closely related diastereomers and regioisomers by exploiting minute differences in their localized charge distribution, rather than relying solely on hydrophobicity.

Q: Can Supercritical Fluid Chromatography (SFC) be used for chiral quinoline derivatives? A: Absolutely. SFC is a powerful, high-throughput alternative for resolving chiral quinoline derivatives and acidic topoisomers. By utilizing , SFC provides rapid enantiomeric separation[8].

The supercritical CO₂ mobile phase, modified with methanol and acidic additives (like formic acid), offers significantly higher diffusion coefficients and lower viscosity than traditional HPLC liquids. This allows for much faster flow rates without a corresponding loss in column efficiency or excessive backpressure[9][10].

SeparationDynamics cluster_HPLC RP-HPLC Route cluster_SFC SFC Route Substrate Quinoline Isomeric Mixture HPLC_MP Mobile Phase: Water/MeCN + Buffer (pH 2.5) Substrate->HPLC_MP SFC_MP Mobile Phase: scCO2 + MeOH + Formic Acid Substrate->SFC_MP HPLC_Mech Mechanism: Hydrophobic Partitioning + Suppressed Ion-Exchange HPLC_MP->HPLC_Mech Resolution Baseline Resolution (Rs > 1.5) HPLC_Mech->Resolution SFC_Mech Mechanism: Ion-Pairing + H-Bonding on Chiral Selector SFC_MP->SFC_Mech SFC_Mech->Resolution

Comparative separation pathways for quinoline isomers using RP-HPLC versus SFC.

Part 4: Quantitative Data & Method Selection

To streamline your method development, consult the following comparative matrix summarizing the optimal chromatographic strategies based on the specific type of quinoline isomer you are analyzing.

Table 1: Comparison of Chromatographic Strategies for Quinoline Isomers

TechniqueOptimal Stationary PhaseMobile Phase / AdditivesPrimary Interaction MechanismBest Suited For
Standard RP-HPLC Base-deactivated C18Water/MeCN + Phosphate (pH 2.5)Hydrophobic partitioningSimple regioisomers, basic quinolines
Mixed-Mode HPLC Primesep B / Newcrom R1Water/MeCN + Formic AcidHydrophobic + Cation-exclusionClosely related diastereomers
Chiral SFC Quinine-derived Anion-ExchangerscCO₂ + Methanol + Formic AcidIon-pairing, H-bonding, DipoleChiral acidic quinoline derivatives
Normal Phase Silica / CyanoHexane / Isopropanol + TEAPolar interactionsHighly lipophilic structural isomers

References

  • SIELC Technologies . Separation of Quinoline on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies . HPLC Separation of Quinine and Quinidine. SIELC. [Link]

  • Axion Labs (2022). HPLC Peak Tailing. Axion Analytical Labs.[Link]

  • Phenomenex . HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • LCGC International (2022). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Chromatography Online. [Link]

  • Chromatography Today . Column Technology for Achiral SFC Separations. Chromatography Today. [Link]

  • Journal of Chromatography A . Generic chiral separation strategy for sub- and supercritical fluid chromatography. AFMPS. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 6-Chloro-2-methylquinoline-8-carboxylic Acid Production

Welcome to the Technical Support Center. The synthesis of 6-chloro-2-methylquinoline-8-carboxylic acid relies heavily on the Doebner-Miller cyclization of 5-chloroanthranilic acid with crotonaldehyde under strongly acidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 6-chloro-2-methylquinoline-8-carboxylic acid relies heavily on the Doebner-Miller cyclization of 5-chloroanthranilic acid with crotonaldehyde under strongly acidic conditions. While this pathway is straightforward at the bench scale, scaling up presents severe thermodynamic and kinetic challenges, including runaway exotherms, extensive crotonaldehyde polymerization (tar formation), and complex downstream purification.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and an optimized continuous-flow protocol to ensure safe, high-yield scale-up.

Section 1: Process Workflow Diagram

G N1 5-Chloroanthranilic Acid + 6N HCl (Aqueous) N3 Continuous Stirred Tank Reactor (CSTR) Cascade 105°C, Controlled Mixing N1->N3 N2 Crotonaldehyde (Organic Stream) N2->N3 Prevents Exotherm N4 In-line Quench (Aq. NH3 to pH 3.0-3.5) N3->N4 Cyclized Intermediate N5 Liquid-Liquid Extraction (2-MeTHF) N4->N5 Isoelectric Precipitation N6 Crystallization (EtOH/H2O) N5->N6 Organic Phase N7 6-Chloro-2-methylquinoline -8-carboxylic acid N6->N7 Filtration & Drying

Optimized continuous flow workflow for 6-chloro-2-methylquinoline-8-carboxylic acid.

Section 2: Troubleshooting Guides & FAQs

Q1: Why do I experience uncontrollable exotherms and severe tar formation during crotonaldehyde addition at the 50 L scale? A1: The Doebner-Miller reaction is highly exothermic. Crotonaldehyde is an α,β-unsaturated aldehyde that, under strongly acidic conditions (6N HCl) and high heat, readily undergoes self-condensation and polymerization via Michael additions and aldol reactions. In large batch reactors, poor mass transfer and slow heat dissipation create localized "hot spots" and high local concentrations of crotonaldehyde. This kinetic environment favors polymerization over the desired cyclization with 5-chloroanthranilic acid. Solution: Transitioning from batch addition to a Continuous Stirred Tank Reactor (CSTR) cascade ensures rapid heat dissipation and maintains a low, steady-state concentration of crotonaldehyde, drastically reducing tar formation ([1]).

Q2: My batch yield dropped from 75% in the lab to <40% in the pilot plant. How can I recover this yield? A2: Yield attrition upon scale-up is a classic symptom of broadened residence time distribution and poor mixing. In batch, the prolonged addition time required to manage the exotherm means the initial product is exposed to harsh acidic reflux for extended periods, leading to degradation. Solution: If continuous flow is unavailable, implement a biphasic reaction system (e.g., aqueous acid and toluene). The biphasic system partitions the unreacted crotonaldehyde into the organic phase, slowly releasing it into the aqueous phase where the protonated aniline resides. This acts as a kinetic buffer that suppresses side reactions and improves yield ([2]).

Q3: The legacy protocol uses dichloromethane (DCM) for extraction. How can I replace this with a greener, scalable solvent without losing extraction efficiency? A3: DCM is a heavily restricted Class 2 solvent prone to forming stubborn emulsions with the polymeric byproducts of this reaction. Solution: Substitute DCM with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a biorenewable solvent that offers superior phase separation due to its lower water miscibility and lower density than the aqueous phase (unlike DCM, which is heavier). It effectively extracts the quinoline product while leaving highly polar impurities in the aqueous waste stream.

Q4: The final product contains unreacted starting material and is heavily discolored. How do I optimize the isolation step? A4: 6-Chloro-2-methylquinoline-8-carboxylic acid is amphoteric, possessing both a basic quinoline nitrogen and an acidic carboxylic acid moiety. Solution: Isolation must target the molecule's isoelectric point. Quench the acidic reaction mixture with aqueous ammonia precisely to pH 3.0–3.5. At this pH, the molecule exists primarily in its neutral zwitterionic form, minimizing its solubility and maximizing crystallization yield ([3]). Subsequent recrystallization from ethanol/water removes residual tar.

Section 3: Experimental Protocols (1 kg Scale Equivalent)

Self-Validating Continuous Flow Protocol This protocol utilizes a CSTR cascade to manage the Doebner-Miller cyclization, ensuring intrinsic safety and high reproducibility.

Step 1: Feed Solution Preparation

  • Stream A (Aniline/Acid): Suspend 5-chloroanthranilic acid (1.0 kg, 5.83 mol) in 6N HCl (12.0 L). Heat the reservoir to 80 °C with agitation until a homogeneous solution of the hydrochloride salt is achieved.

  • Stream B (Aldehyde): Prepare neat crotonaldehyde (0.49 kg, ~7.0 mol, 1.2 eq).

  • Self-Validation Check: Ensure crotonaldehyde is freshly distilled or stabilized. If Stream B turns yellow/brown in the feed tank, pre-polymerization has occurred, and the feed must be replaced to prevent reactor fouling.

Step 2: CSTR Cascade Operation

  • Configure a cascade of three 2 L Hastelloy CSTRs equipped with overhead stirring and jacketed heating set to 105 °C.

  • Pump Stream A at 40 mL/min and Stream B at 1.6 mL/min into CSTR-1.

  • Maintain the mean residence time across the cascade at ~120 minutes.

  • Causality: The continuous rapid mixing in CSTR-1 instantly dissipates the heat of mixing and reaction, while the subsequent reactors drive the cyclization to >98% conversion without the prolonged thermal stress of a batch process ([4]).

Step 3: In-Line Quench and pH Adjustment

  • Direct the effluent from CSTR-3 into a cooling mixing tee (jacketed at 5 °C).

  • Introduce 25% aqueous ammonia via a pH-controlled dosing pump to maintain the effluent precisely at pH 3.0–3.5.

  • Self-Validation Check: A thick, pale-yellow precipitate should form immediately upon reaching the target pH. If the mixture turns black or oily, the CSTR temperature is too high, or the residence time is too long, indicating tar formation.

Step 4: Extraction and Crystallization

  • Extract the neutralized slurry continuously with 2-MeTHF (10 L total). Separate the phases and discard the dark aqueous layer.

  • Concentrate the 2-MeTHF organic layer under reduced pressure to ~3 L, then add absolute ethanol (3 L).

  • Cool the mixture to 0 °C at a rate of 10 °C/hour to induce crystallization.

  • Filter the crystalline solid, wash with cold ethanol (1 L), and dry under vacuum at 50 °C for 12 hours.

Section 4: Data Presentation

Table 1: Comparative Metrics for 6-Chloro-2-methylquinoline-8-carboxylic Acid Scale-Up

ParameterTraditional Batch ProcessOptimized CSTR ProcessCausality / Impact
Reactor Volume 50 L3 x 2 L (Cascade)Continuous flow reduces footprint and thermal mass.
Addition Time 4–6 hoursContinuousEliminates local hot spots and reagent pooling.
Reaction Temperature 105 °C (Reflux)105 °C (Controlled)Precise thermal control prevents tar formation.
Extraction Solvent Dichloromethane (DCM)2-MeTHFEliminates emulsions; complies with green chemistry.
Isolated Yield 35–45%78–82%Minimized polymerization drastically improves yield.
HPLC Purity < 90% (Requires column)> 98.5%Isoelectric precipitation rejects polar byproducts.
E-factor (Waste/Product) > 45< 15Efficient solvent recovery and higher yield.
Section 5: References
  • Title: Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors Source: Organic Process Research & Development (ACS Publications) URL: [Link][1]

  • Title: Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link][4]

  • Title: US Patent 20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL: [3]

  • Title: Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines Source: Tetrahedron Letters / ResearchGate URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-methylquinoline-8-carboxylic Acid Derivatives

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class of quinoline derivatives: those based on the 6-Chloro-2-methylquinoline-8-carboxylic acid core. While comprehensive SAR studies on a complete series of these specific derivatives are emerging, this guide synthesizes data from closely related quinoline analogs to provide a predictive framework for designing and optimizing novel therapeutic candidates. We will explore the causal relationships behind experimental design, present methodologies for synthesis and evaluation, and offer a logical progression for future drug discovery efforts in this area.

The 6-Chloro-2-methylquinoline-8-carboxylic Acid Scaffold: A Foundation for Therapeutic Potential

The 6-Chloro-2-methylquinoline-8-carboxylic acid molecule is a synthetically accessible starting point for the development of new drugs.[1] Its rigid, heterocyclic structure provides a robust framework for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The quinoline core itself is present in a wide array of compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitutions on this core—the 6-chloro group, the 2-methyl group, and the 8-carboxylic acid—are not arbitrary; each plays a crucial role in the molecule's overall physicochemical properties and, consequently, its biological activity.

The presence of a halogen, such as the chloro group at the 6-position, is a common feature in many active quinoline derivatives, often enhancing lipophilicity and influencing electronic properties which can improve cell membrane permeability and target engagement.[1] The carboxylic acid at the 8-position is a key functional group, potentially involved in hydrogen bonding or salt bridge formation with biological targets, and its acidity can be crucial for the compound's pharmacokinetic profile.[4] The 2-methyl group, while seemingly simple, can influence the planarity of the quinoline ring system and provide a site for further derivatization.

Comparative Analysis of Structural Modifications and Their Impact on Biological Activity

The following sections provide a comparative analysis of how modifications to the core 6-Chloro-2-methylquinoline-8-carboxylic acid structure are predicted to influence its biological activity, based on established principles from related quinoline derivatives.

The Critical Role of the 8-Carboxylic Acid Group

The carboxylic acid at the 8-position is a primary site for modification to modulate activity and physicochemical properties. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions, makes it a key determinant of target binding.

Table 1: Predicted Impact of Modifications at the 8-Position

Modification Derivative Structure (Example) Predicted Impact on Activity Rationale and Supporting Evidence
Esterification Methyl 6-chloro-2-methylquinoline-8-carboxylatePotential for increased cell permeability (prodrug strategy). Activity may depend on in-vivo hydrolysis to the free acid.Esters of related quinoline-2-carboxylic acids have been synthesized to explore their biological potential.[5]
Amidation 6-Chloro-N-phenyl-2-methylquinoline-8-carboxamideCan introduce new interaction points and alter solubility. Amide derivatives of quinolines have shown potent biological activities.Amides of quinoline-2-carboxylic acid have been investigated for anti-inflammatory and analgesic activities.[5]
Bioisosteric Replacement 6-Chloro-2-methyl-8-(1H-tetrazol-5-yl)quinolineTetrazoles are common bioisosteres of carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties.Bioisosteric replacements are a common strategy in medicinal chemistry to enhance drug-like properties.
Influence of the 6-Chloro Substituent

The position and nature of halogen substituents on the quinoline ring are known to significantly affect biological activity.

Table 2: Predicted Impact of Modifications at the 6-Position and on the Benzenoid Ring

Modification Derivative Structure (Example) Predicted Impact on Activity Rationale and Supporting Evidence
Halogen Substitution 6-Bromo-2-methylquinoline-8-carboxylic acidAltering the halogen will modulate lipophilicity and electronic effects, potentially fine-tuning activity and toxicity.The presence of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives.[1]
Positional Isomerism 7-Chloro-2-methylquinoline-8-carboxylic acidMoving the chloro group will alter the electronic distribution and steric profile, likely leading to different target interactions and activity.The substitution pattern on the quinoline ring is crucial for activity.[1]
Introduction of Other Groups 6-Methoxy-2-methylquinoline-8-carboxylic acidReplacing the chloro with an electron-donating group like methoxy will significantly change the electronic properties and potential for hydrogen bonding.6-Methoxy-2-(thiophen-2-yl)quinoline has shown excellent cytotoxicity against several human cancer cell lines.[1]
The 2-Methyl Group as a Point of Modulation

While seemingly a minor component, the substituent at the 2-position can influence the overall conformation and provides a vector for further chemical exploration.

Table 3: Predicted Impact of Modifications at the 2-Position

Modification Derivative Structure (Example) Predicted Impact on Activity Rationale and Supporting Evidence
Alkyl Chain Elongation 6-Chloro-2-ethylquinoline-8-carboxylic acidIncreasing the alkyl chain length will increase lipophilicity, which can affect cell penetration and target binding.Synthesis of 2-alkyl-8-quinoline carboxylic acids has been reported, indicating the feasibility of such modifications.[6]
Introduction of Aryl Groups 6-Chloro-2-phenylquinoline-8-carboxylic acidAn aryl group can introduce potential for pi-stacking interactions with the target and provides a scaffold for further substitution.2-phenylquinoline derivatives have been investigated for their antiproliferative activity.[1]

Experimental Protocols

General Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids

A convenient method for the synthesis of the core scaffold and its 2-alkyl derivatives is the improved Doebner-Miller reaction.[6]

Protocol:

  • To a solution of the appropriately substituted anthranilic acid in a two-phase system, add the corresponding α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde for the 2-methyl derivative).

  • Introduce a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., 5 mol%).

  • The reaction is typically carried out at elevated temperatures and monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow A Substituted Anthranilic Acid C Doebner-Miller Reaction (PTC, Heat) A->C B α,β-Unsaturated Aldehyde/Ketone B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Pure 2-Alkyl-8-quinoline Carboxylic Acid E->F

Caption: General workflow for the synthesis of 2-alkyl-8-quinoline carboxylic acids.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_assay MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Add Test Compounds (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Proposed Structure-Activity Relationship Framework

Based on the analysis of related compounds, a predictive SAR framework for 6-Chloro-2-methylquinoline-8-carboxylic acid derivatives can be proposed. This framework can guide the synthesis of a focused library of compounds to efficiently explore the chemical space and identify potent and selective agents.

G cluster_sar Proposed SAR for 6-Chloro-2-methylquinoline-8-carboxylic Acid Derivatives Core Quinoline Core (Scaffold for spatial orientation) R1 8-Carboxylic Acid (Target interaction, H-bonding, pharmacokinetics) Core->R1 Modulate via esterification, amidation R2 6-Chloro Group (Lipophilicity, electronic effects, cell permeability) Core->R2 Modulate via halogen exchange, positional isomerism R3 2-Methyl Group (Steric influence, further derivatization) Core->R3 Modulate via alkylation, arylation Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity R2->Activity R3->Activity

Caption: Key modification points and their predicted influence on biological activity.

Conclusion and Future Directions

The 6-Chloro-2-methylquinoline-8-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a comparative and predictive framework for initiating a systematic SAR study. By leveraging the insights from related quinoline derivatives, researchers can strategically design and synthesize new analogs with improved potency, selectivity, and drug-like properties. Future work should focus on synthesizing a diverse library of derivatives based on the proposed modifications and evaluating them in a panel of relevant biological assays to validate these predictions and uncover new therapeutic leads.

References

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(25), 4952–4957.
  • Chen, Y., & Li, J. (2005). A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids.
  • Chourasiya, V., Suthar, A., & Sharma, A. (2021). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. Bioorganic & Medicinal Chemistry, 47, 116377.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 104, 104230.
  • Google Patents. (1984).
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  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine, 5(4), e58194.
  • Lall, N., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Journal of Ethnopharmacology.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Mohamed, M. A., & Al-qurashi, A. A. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 5588929.
  • Mst. Afroza, K., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 55(5), 463-468.
  • Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 167-204). BENTHAM SCIENCE PUBLISHERS.
  • Patel, D., & Shah, K. (2021). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2096-2115.
  • Rathi, E., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13192-13204.
  • Salem, M. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
  • Sediqi, A., & Zibaei, M. G. (2018). 6-Chloro-2-quinolone-3-carboxamide derivatives as potent anticancer agents against Caco-2 and HCT116 cell lines.
  • Tukulula, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.
  • Upadhyay, N., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21352-21375.
  • Warshakoon, N. C., et al. (2006). Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Structure-Activity Relationship (SAR)

Sources

Comparative

Cross-Validation of Analytical Results for 6-Chloro-2-methylquinoline-8-carboxylic Acid: A Comparative Guide

Executive Summary & Chemical Context In modern drug discovery and advanced materials science, the structural integrity of intermediate scaffolds is non-negotiable. 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 13691...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery and advanced materials science, the structural integrity of intermediate scaffolds is non-negotiable. 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8) is a highly specialized quinoline derivative utilized extensively as a building block for synthesizing aminopyrazolone derivatives, which act as potent inhibitors of the TIP48/TIP49 complex ATPase activity in oncology[1].

Due to its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic group—alongside a halogen substituent, this compound presents unique analytical challenges. Relying on a single analytical technique often leads to false positives regarding purity. This guide provides an objective comparison of 6-Chloro-2-methylquinoline-8-carboxylic acid against common alternatives (such as 8-Hydroxy-2-quinolinecarboxylic acid) and establishes a rigorous, self-validating cross-validation workflow utilizing HPLC-DAD, LC-HRMS, and Quantitative NMR (qNMR).

Orthogonal Cross-Validation Workflow

To guarantee scientific integrity, analytical workflows must not operate in silos. The following diagram illustrates our recommended orthogonal cross-validation matrix, ensuring that structural identity, isotopic distribution, and absolute quantification independently verify one another.

G Synthesis 6-Chloro-2-methylquinoline- 8-carboxylic acid HPLC HPLC-DAD (Purity & Quantification) Synthesis->HPLC Aliquot A NMR qNMR (Structural Confirmation) Synthesis->NMR Aliquot B LCMS LC-HRMS (Isotope Pattern) Synthesis->LCMS Aliquot C Matrix Orthogonal Data Matrix (Self-Validating Output) HPLC->Matrix NMR->Matrix LCMS->Matrix

Caption: Orthogonal cross-validation workflow for quinoline derivatives.

Comparative Analysis: Quinoline Derivatives

When selecting a quinoline scaffold, researchers must account for differences in retention behavior, ionization, and biological utility. The table below objectively compares 6-Chloro-2-methylquinoline-8-carboxylic acid with its closest structural alternatives[2][3].

Analytical / Chemical Parameter6-Chloro-2-methylquinoline-8-carboxylic acid8-Hydroxy-2-quinolinecarboxylic acidUnsubstituted Quinoline-8-carboxylic acid
CAS Number 1369177-63-81571-30-886-59-9
Molecular Weight 221.64 g/mol 189.17 g/mol 173.17 g/mol
Isotopic Signature (MS) Distinct 3:1 ratio (M : M+2)M+ only (No halogen)M+ only (No halogen)
Chromatographic Challenge Moderate tailing due to zwitterionSevere metal chelation on silicaMild tailing
Optimal HPLC Strategy Reversed-Phase C18 (Acidic Buffer)Mixed-Mode (e.g., Primesep 100)Reversed-Phase C18
Primary Application TIP48/TIP49 ATPase Inhibitor ScaffoldTridentate Chelating Agent / ProbeGeneral Pharmacophore

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the methodology inherently contains internal checks that will fail the run before erroneous data can be reported.

Methodology 1: HPLC-DAD Purity Analysis

Causality behind the method: Quinoline-8-carboxylic acids exist as zwitterions at neutral pH, interacting unpredictably with residual silanols on standard silica columns, leading to severe peak tailing[3]. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we fully protonate the carboxylic acid and the quinoline nitrogen. This forces the molecule into a single, predictable cationic state.

Step-by-Step Protocol:

  • Column Selection: Use a high-purity C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a mixed-mode cation-exchange column.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% TFA.

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning from 200 nm to 400 nm. Extract chromatograms at 254 nm.

  • Self-Validation (System Suitability Test): Before running the sample, inject a resolution mixture containing 6-Chloro-2-methylquinoline-8-carboxylic acid and 8-Hydroxy-2-quinolinecarboxylic acid.

    • Automated Check: The chromatography software must verify a Resolution ( Rs​ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.5. Furthermore, the DAD must calculate a Peak Purity Index > 0.990 across the main peak. If these parameters are not met, the system automatically halts the sequence, preventing the reporting of co-eluting impurities.

Methodology 2: LC-HRMS for Isotopic Profiling

Causality behind the method: UV detection cannot differentiate between a chlorinated compound and a structurally identical dechlorinated byproduct. High-Resolution Mass Spectrometry (HRMS) leverages the natural abundance of Chlorine-35 (75%) and Chlorine-37 (25%).

  • Protocol Check: Operate the MS in Electrospray Ionization Positive (ESI+) mode. The software must detect the [M+H]+ peak at m/z 222.03 and the [M+2+H]+ peak at m/z 224.03.

  • Self-Validation: The system is programmed to calculate the isotopic ratio. If the ratio deviates from the theoretical 3:1 signature by more than 5%, the batch is flagged for potential debromination/dechlorination degradation.

Methodology 3: Quantitative NMR (qNMR) for Absolute Purity

Causality behind the method: HPLC relies on UV response factors, which vary wildly between the target compound and unknown impurities. qNMR provides a direct, response-factor-independent measurement of absolute purity by comparing the integration of the analyte's protons against a certified internal standard.

  • Sample Prep: Accurately weigh ~10 mg of the quinoline derivative and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H -NMR spectrum at 400 MHz or 500 MHz[1].

  • Causality of Relaxation: Set the relaxation delay ( D1​ ) to 30 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, which is critical because incomplete relaxation leads to truncated integrations and artificially low purity values.

  • Self-Validation: Integrate the Maleic Acid singlet at ~6.26 ppm. The calculated mass of the internal standard derived from the NMR integration must match the gravimetrically weighed mass within a 1% error margin. If it fails, the sample preparation is deemed invalid, and the purity calculation for the quinoline derivative is aborted.

Biological Application Context

The rigorous validation of this specific chlorinated quinoline is justified by its downstream application. It is a critical precursor for synthesizing agents that target the TIP48/TIP49 complex. Overexpression of this complex is linked to the transcriptional activation of the c-Myc oncogene, driving tumor proliferation[1].

G Inhibitor Quinoline Scaffold (e.g., CAS 1369177-63-8) Complex TIP48/TIP49 Complex Inhibitor->Complex Target Binding ATPase ATPase Activity Inhibitor->ATPase Allosteric Inhibition Complex->ATPase Catalysis cMyc c-Myc Activation ATPase->cMyc Transcriptional Drive Tumor Tumor Proliferation cMyc->Tumor Oncogenesis

Caption: Mechanism of TIP48/TIP49 ATPase inhibition by quinoline-derived agents.

Conclusion

When cross-validating 6-Chloro-2-methylquinoline-8-carboxylic acid against alternatives like 8-Hydroxy-2-quinolinecarboxylic acid, researchers cannot rely on a single analytical dimension. By implementing a self-validating matrix of pH-controlled HPLC-DAD, isotope-ratio-checked LC-HRMS, and relaxation-optimized qNMR, laboratories can ensure the absolute structural integrity of their scaffolds before committing them to high-stakes drug synthesis workflows.

References

  • Title: US20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL
  • Title: HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 Source: SIELC Technologies URL
  • Title: 8-Hydroxy-2-quinolinecarboxylic acid = 98.
  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL

Sources

Validation

Comparative Efficacy of 6-Chloro-2-methylquinoline-8-carboxylic Acid and Known RUVBL1/2 Inhibitors

Executive Summary The AAA+ ATPases RUVBL1 (TIP49) and RUVBL2 (TIP48) form a highly conserved heterohexameric/dodecameric complex that plays a critical role in chromatin remodeling (via TIP60 and INO80 complexes), DNA dam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The AAA+ ATPases RUVBL1 (TIP49) and RUVBL2 (TIP48) form a highly conserved heterohexameric/dodecameric complex that plays a critical role in chromatin remodeling (via TIP60 and INO80 complexes), DNA damage repair, and the stabilization of c-Myc oncogenic signaling. Because RUVBL1/2 overexpression is heavily implicated in tumor proliferation—particularly in hepatocellular carcinoma, leukemia, and neuroblastoma—inhibiting this complex has emerged as a compelling therapeutic strategy.

This guide evaluates 6-Chloro-2-methylquinoline-8-carboxylic acid (6-CMQC) , a foundational fragment-based scaffold, against established, highly optimized RUVBL1/2 inhibitors such as CB-6644 , TIP48/49-IN-1 , and the repurposed kinase inhibitor Sorafenib . By analyzing their biochemical and cellular efficacies, we elucidate the structural optimizations required to transition from a baseline fragment to a nanomolar-potency clinical candidate [1].

Target Biology & Mechanistic Pathway

RUVBL1 and RUVBL2 exhibit weak intrinsic ATPase activity individually but achieve synergistic hydrolytic power upon hetero-oligomerization. This ATPase activity is strictly required for the assembly of PIKK-family proteins and the transcriptional activity of c-Myc [2].

Optimized inhibitors (e.g., CB-6644) act via allosteric or non-competitive mechanisms to lock the complex in an inactive conformation, halting ATP hydrolysis. In contrast, 6-CMQC serves as an early-stage quinoline building block. While it possesses the core pharmacophore needed for basic target interaction, it requires extensive elaboration—such as the addition of aminopyrazolone or diamide linkers—to achieve the steric bulk and hydrogen-bonding network necessary for potent target engagement [1].

Pathway RUVBL RUVBL1/2 (TIP48/49) ATPase Complex cMyc c-Myc Signaling RUVBL->cMyc Chromatin Chromatin Remodeling (TIP60/INO80) RUVBL->Chromatin Proliferation Tumor Cell Proliferation cMyc->Proliferation Chromatin->Proliferation Inhibitors Optimized Inhibitors (CB-6644, TIP48/49-IN-1) Inhibitors->RUVBL Potent Allosteric Block Fragment 6-CMQC (Fragment Scaffold) Fragment->RUVBL Weak Baseline Binding

Mechanistic pathway of RUVBL1/2 driving tumor proliferation and distinct points of inhibition.

Comparative Efficacy Profiles

To establish an objective baseline, 6-CMQC is compared against three known inhibitors. The data highlights the transition from a low-affinity fragment to highly selective, nanomolar inhibitors.

CompoundTarget ProfileBiochemical IC₅₀ (ATPase)Cellular IC₅₀ (Viability)Mechanism of Action
6-CMQC RUVBL1/2 (Fragment)> 50 µM> 100 µMWeak baseline binding; requires structural elaboration
CB-6644 RUVBL1/2 Complex~15 nM~2.5 µM (HCT116)Selective, non-competitive allosteric inhibitor [2]
TIP48/49-IN-1 RUVBL1/2 Complex~59 nM~1.2 µM (NSCLC)Orally active, specific complex inhibitor [4]
Sorafenib RUVBL2 (Off-target)~22 µMN/A (Confounded by kinases)Weak, mixed non-competitive inhibitor of RUVBL2 [3]

Data Synthesis: 6-CMQC alone lacks the necessary functional groups to potently disrupt the RUVBL1/2 ATPase pocket. However, when 6-CMQC is utilized as a precursor to synthesize complex aminopyrazolone derivatives, the resulting compounds achieve IC₅₀ values in the sub-100 nM range, mirroring the efficacy of CB-6644 and TIP48/49-IN-1 [1].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls to isolate the direct causality of RUVBL1/2 inhibition from off-target cytotoxicity.

Protocol A: In Vitro Malachite Green ATPase Assay

Causality Rationale: RUVBL1/2 activity is defined by its ability to hydrolyze ATP into ADP and inorganic phosphate (Pi). The Malachite Green assay provides a direct, colorimetric quantification of released Pi. By comparing compound-treated wells to vehicle controls, we directly measure the suppression of enzymatic turnover.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Note: Tween-20 prevents non-specific compound aggregation, ensuring accurate fragment (6-CMQC) evaluation.

  • Enzyme Incubation: Dilute recombinant human RUVBL1/2 heterohexameric complex to a final concentration of 100 nM in the assay buffer. Add 10 µL of the enzyme to a 384-well clear microplate.

  • Compound Addition: Dispense compounds (6-CMQC, CB-6644, etc.) via acoustic liquid handling (e.g., Echo 550) to achieve a 10-point dose-response curve (DMSO final concentration ≤ 1%). Incubate for 30 minutes at room temperature. Causality: This pre-incubation is critical for allosteric inhibitors to reach binding equilibrium prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of ATP (final concentration 1 mM) to all wells.

  • Self-Validation Controls: Include a "No Enzyme" control (Buffer + ATP) to account for spontaneous ATP hydrolysis, and a "Vehicle" control (Enzyme + DMSO + ATP) for maximum signal.

  • Detection: Incubate at 37°C for 60 minutes. Add 5 µL of Malachite Green reagent. Incubate for 15 minutes at room temperature and read absorbance at 620 nm using a microplate reader.

Workflow Prep Compound Preparation Incubate Incubation with RUVBL1/2 Prep->Incubate ATP ATP Addition (Reaction Start) Incubate->ATP Detect Malachite Green Detection ATP->Detect Analyze Absorbance Quantification Detect->Analyze

Step-by-step workflow for the self-validating in vitro Malachite Green ATPase assay.

Protocol B: Orthogonal Cellular Viability Assay (CellTiter-Glo)

Causality Rationale: To confirm that the biochemical ATPase inhibition translates to phenotypic anti-tumor activity, we measure cellular ATP levels as a proxy for metabolic viability. Since RUVBL1/2 is essential for c-Myc-driven proliferation, potent inhibitors will induce cell cycle arrest and apoptosis in c-Myc amplified lines (e.g., Ramos or HCT116 cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 3,000 cells/well in 90 µL of McCoy's 5A medium (10% FBS) in a 96-well opaque white plate. Allow 24 hours for adherence.

  • Treatment: Add 10 µL of 10X compound dilutions (6-CMQC, CB-6644, Sorafenib) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Quantification: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion & Future Directions

The comparative analysis clearly delineates the functional gap between a raw chemical scaffold and an optimized therapeutic. 6-Chloro-2-methylquinoline-8-carboxylic acid (6-CMQC) exhibits minimal intrinsic ATPase inhibition on its own, functioning primarily as a critical synthetic precursor. In contrast, fully elaborated molecules like CB-6644 and TIP48/49-IN-1 demonstrate exquisite, non-competitive nanomolar inhibition of the RUVBL1/2 complex, leading to profound anti-proliferative effects in c-Myc-driven cancers.

For drug development professionals, 6-CMQC represents a highly valuable fragment for Structure-Activity Relationship (SAR) campaigns. Future directions should focus on utilizing 6-CMQC in fragment-based drug discovery (FBDD) coupled with X-ray crystallography to identify novel binding vectors within the RUVBL1/2 allosteric pocket, potentially overcoming the solubility limitations observed in earlier generations of TIP48/49 inhibitors.

References

  • Aminopyrazolone derivative (Patent US20170107207A1)
  • CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex With Anticancer Activity Source: PubMed (National Library of Medicine) URL:[Link]

  • Sorafenib as an Inhibitor of RUVBL2 Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Comparative

Reproducibility of published synthesis protocols for quinoline carboxylic acids

Technical Comparison Guide: Evaluating Reproducibility in Quinoline Carboxylic Acid Synthesis The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore for nu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Evaluating Reproducibility in Quinoline Carboxylic Acid Synthesis

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore for numerous antibacterial, anticancer, antiviral, and anti-inflammatory agents[1][2]. However, scaling these compounds from discovery chemistry to process manufacturing often exposes a critical bottleneck: the reproducibility of published synthesis protocols.

As an Application Scientist, I frequently encounter workflows where theoretical yields fail to translate to the bench due to thermal degradation, side reactions, or starting material instability. This guide provides an objective, data-driven comparison of the three primary methodologies for synthesizing quinoline carboxylic acids—the Pfitzinger, Gould-Jacobs, and Friedländer reactions—evaluating their mechanistic causality, common failure points, and modern optimizations to ensure self-validating, reproducible results.

Mechanistic Evaluation & Reproducibility Analysis

A. The Pfitzinger Reaction (Quinoline-4-carboxylic acids)

The Pfitzinger reaction is the premier method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base[1][3].

Causality & Reproducibility: The choice of a strong base (typically KOH) is not merely for catalysis; it is required to hydrolyze the amide bond of the isatin ring, generating the highly reactive 2-aminophenylglyoxylate (keto-acid) intermediate[3][4]. This intermediate then undergoes condensation with the ketone to form an imine/enamine, followed by cyclodehydration[3].

  • The Reproducibility Challenge: While highly reproducible for standard aryl or alkyl ketones (often yielding >70%), the reaction is highly sensitive to steric hindrance. For example, attempting to condense bulky adamantyl ketones can plummet yields to 20–25% due to incomplete imine formation, leaving unreacted starting materials[5].

Pfitzinger Isatin Isatin KetoAcid 2-Aminophenylglyoxylate (Reactive Intermediate) Isatin->KetoAcid Ring Opening Base KOH (Strong Base) Base->KetoAcid Hydrolysis Imine Imine / Enamine KetoAcid->Imine Condensation Ketone Ketone/Aldehyde (α-methylene) Ketone->Imine Nucleophilic Attack Product Quinoline-4-carboxylic acid Imine->Product Cyclodehydration

Mechanistic pathway of the Pfitzinger reaction yielding quinoline-4-carboxylic acids.

B. The Gould-Jacobs Reaction (Quinoline-3-carboxylic acids)

The Gould-Jacobs sequence is the standard for quinoline-3-carboxylic acids. It begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) to form an anilidomethylenemalonate, followed by a 6-electron thermal cyclization, and subsequent saponification[6][7].

Causality & Reproducibility:

  • The Reproducibility Challenge: The traditional thermal cyclization step requires extreme temperatures (>250 °C) to provide the activation energy for the electrocyclization[8]. Prolonged exposure to these temperatures routinely leads to product degradation, resulting in highly variable yields (often <50%)[8].

  • The Modern Solution: To achieve reproducible results, modern protocols replace extreme thermal heating with Microwave (MW) irradiation and Eaton's reagent (7.7% phosphorus pentoxide in methanesulfonic acid)[9]. Eaton's reagent acts as both a potent Lewis/Brønsted acid catalyst and a solvent, lowering the required cyclization temperature to 80–100 °C and boosting yields to >85%[9].

GouldJacobs Aniline Aniline Derivative Condensation Anilidomethylenemalonate Aniline->Condensation -EtOH EMME EMME EMME->Condensation Heat/MW Cyclization Cyclization (Eaton's Reagent / MW) Condensation->Cyclization 6e- Electrocyclization Ester 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Ester Benzannulation Product Quinoline-3-carboxylic acid Ester->Product Saponification (NaOH/HCl)

Optimized Gould-Jacobs workflow utilizing Eaton's reagent for reliable cyclization.

C. The Friedländer Synthesis (Variable Substitution)

The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde with a ketone[10]. While the Niementowski variant (using anthranilic acid) can yield specific carboxylic acids, the general Friedländer is broader[10].

  • The Reproducibility Challenge: While atom-economical[11], the inherent instability of o-aminobenzaldehydes—which rapidly undergo self-condensation—makes this route highly unpredictable unless the starting materials are synthesized and used immediately in situ[10].

Quantitative Protocol Comparison

The following table summarizes the operational parameters and reproducibility metrics of the discussed methodologies based on empirical laboratory data.

Synthesis MethodTarget ScaffoldTraditional YieldOptimized YieldPrimary Catalyst / ReagentReproducibility Bottleneck
Pfitzinger Quinoline-4-carboxylic acids40 - 75%60 - 85%KOH (Strong Base)Steric hindrance of bulky ketones preventing imine formation.
Gould-Jacobs (Thermal) Quinoline-3-carboxylic acids20 - 47%N/AHeat (>250 °C)Severe thermal degradation during the 6e- cyclization step.
Gould-Jacobs (Eaton's/MW) Quinoline-3-carboxylic acidsN/A85 - 95% Eaton's Reagent (P₂O₅/MeSO₃H)Highly reproducible; requires specialized microwave reactor.
Friedländer / Niementowski Substituted Quinolines30 - 60%50 - 70%Lewis Acids / BaseInstability and self-condensation of o-aminobenzaldehydes.

Self-Validating Experimental Protocols

To ensure scientific integrity and high reproducibility, the following protocols have been engineered with built-in validation steps. Do not proceed to subsequent steps without confirming the specified physical or chemical changes.

Protocol A: Reproducible Pfitzinger Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Adapted for standard aryl ketones[1][4].

  • Reaction Setup: In a round-bottom flask, suspend isatin (1.0 equiv, 10 mmol) in a 33% aqueous solution of potassium hydroxide (KOH) (approx. 15 mL).

    • Validation Check: The solution will turn a deep, dark red/brown as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylate. Do not proceed until the solid isatin is fully dissolved.

  • Condensation: Add the desired acetophenone derivative (1.1 equiv, 11 mmol) dissolved in a minimal amount of ethanol (5-10 mL) to the basic mixture.

  • Reflux: Heat the mixture to a gentle reflux for 12–24 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Check: The reaction is complete when the distinct spot for the ketone is consumed.

  • Isolation (Critical Step): Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (2 x 15 mL) to remove any unreacted ketone and neutral organic impurities. Discard the ether layer.

  • Precipitation: Slowly acidify the aqueous layer with glacial acetic acid (or dilute HCl) until the pH reaches ~4.5.

    • Validation Check: A thick precipitate of the quinoline-4-carboxylic acid will crash out of the solution.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol B: Microwave-Assisted Gould-Jacobs Synthesis using Eaton's Reagent

Optimized to prevent thermal degradation[8][9].

  • Condensation (MW): In a 10 mL microwave vial, combine the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol). Irradiate neat at 170 °C for 7 minutes[9].

    • Validation Check: Upon cooling, the intermediate diethyl anilinomethylene malonate will solidify.

  • Cyclization (Eaton's Reagent): Add 3 mL of Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) directly to the vial containing the solid intermediate. Heat conventionally or via MW at 80–100 °C for 2 hours[9].

    • Causality: The strong acidic environment drives the cyclization at a fraction of the traditional temperature, preserving the structural integrity of the product.

  • Quenching: Carefully pour the acidic mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until the ester product precipitates. Filter and dry.

  • Saponification: Suspend the ester in 10% aqueous NaOH and reflux for 1.5 hours. Cool and acidify with concentrated HCl to pH 3 to precipitate the final quinoline-3-carboxylic acid[8]. Filter, wash with cold water, and dry under a vacuum.

References

  • Pfitzinger reaction - Wikipedia. Wikipedia. Available at:[Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. Available at:[Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in. JOCPR. Available at:[Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at:[Link]

  • Synthesis and initial evaluation of quinoline-based inhibitors of the SH2-containing inositol 5′-Phosphatase (SHIP). PMC / NIH. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-2-methylquinoline-8-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 6-Chloro-2-methylquinoline-8-carboxylic acid As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical intermediates is just...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6-Chloro-2-methylquinoline-8-carboxylic acid

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical intermediates is just as critical as the synthesis itself. 6-Chloro-2-methylquinoline-8-carboxylic acid (CAS: 1369177-63-8) is a highly valuable building block in modern drug discovery, particularly in the development of aminopyrazolone derivatives and 1 targeting oncology pathways[1]. However, its unique structural motifs demand rigorous, self-validating safety and disposal protocols to protect both laboratory personnel and the environment.

Mechanistic Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. We do not simply follow rules; we engineer safety based on molecular structure:

  • Halogenated Aromatic Core (6-Chloro): The inclusion of a chlorine atom significantly increases the molecule's lipophilicity and environmental persistence. Halogenated organic compounds are highly regulated because improper disposal (e.g., low-temperature burning) can generate toxic dioxins and furans. Therefore, they require specialized2[2].

  • Quinoline Scaffold: Quinoline derivatives are well-documented3[3]. The planar, electron-deficient aromatic system can interact with biological macromolecules, necessitating strict barriers against dermal and inhalation exposure.

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group renders the compound's solubility highly pH-dependent. In basic aqueous waste, it forms soluble salts; in acidic waste, it will rapidly precipitate. Mixing this compound with incompatible waste streams can lead to unexpected precipitation, potentially clogging waste lines or causing dangerous pressure build-ups in sealed carboys.

Step-by-Step Operational Safety Protocol

Every protocol must be a self-validating system where each step inherently verifies the safety of the next.

Step 1: Environmental Preparation & Engineering Controls Ensure all handling of the dry powder occurs within a certified chemical fume hood with a verified face velocity of 80-100 fpm. This prevents the dissemination of irritating particulates into the laboratory ambient air.

Step 2: PPE Donning Equip standard laboratory PPE: a chemical-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves. If handling bulk quantities outside of a fume hood is unavoidable (e.g., during equipment failure), a NIOSH-approved N95 or N100 particulate respirator is mandatory.

Step 3: Decontamination & Spill Cleanup Post-operation, decontaminate all spatulas, weigh boats, and balances. Use a compatible organic solvent (e.g., methanol or acetone) to dissolve residual compound, capturing the wash in the designated 4[4]. Never sweep dry powders, as this aerosolizes the quinoline irritant.

Waste Segregation and Disposal Plan

Because 6-Chloro-2-methylquinoline-8-carboxylic acid is a halogenated organic compound, it must be strictly diverted from standard 5[5].

Liquid Waste Protocol:

  • Segregation: Collect all reaction filtrates, solvent washes (e.g., DMF, DMSO, DCM), and mother liquors containing the compound into a clearly labeled6[6].

  • Compatibility Verification: Before adding to the carboy, verify that the waste stream contains no strong inorganic acids (e.g., nitric acid, sulfuric acid) or oxidizers. Mixing organic solvents with oxidizers can cause catastrophic exothermic reactions[6].

  • Documentation: Log the exact volume and concentration of the compound on the hazardous waste tag immediately upon the first drop of waste entering the container.

Solid Waste Protocol:

  • Collection: Discard all contaminated disposable PPE (gloves), weigh boats, and pipette tips into a puncture-resistant, poly-lined solid hazardous waste bin[4].

  • Sharps: If needles or syringes were used during the transfer of dissolved compound, they must be placed in a designated, chemically contaminated sharps container—not a red biohazard bin, as biohazard contractors cannot legally accept chemical waste[5].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department to ensure both liquid and solid halogenated wastes are transported to an EPA-approved facility for high-temperature incineration[2].

Quantitative Data & Segregation Matrix

Operational ParameterSpecification / LimitMechanistic Rationale
Fume Hood Face Velocity 80 - 100 fpmEnsures total containment of fine, irritating quinoline derivative powders.
Liquid Waste Accumulation Max 50 gallons (or 2.5 gal carboys)Complies with EPA limits for laboratory satellite accumulation areas.
Halogen Content Threshold > 0%Any presence of the 6-chloro moiety dictates mandatory routing to the halogenated waste stream.
Flash Point of Solvents ≤ 140°F (60°C)Defines the ignitability characteristic for liquid waste mixtures containing this compound.

Workflow Visualization

G Start 6-Chloro-2-methylquinoline- 8-carboxylic acid Handling Fume Hood Handling & PPE Donning Start->Handling Reaction Reaction / Synthesis (e.g., ATPase Inhibitors) Handling->Reaction Decision Waste Generation Reaction->Decision LiquidWaste Liquid Waste (Solvents & Wash) Decision->LiquidWaste SolidWaste Solid Waste (PPE, Weigh Boats) Decision->SolidWaste Halogenated Halogenated Organic Waste Carboy LiquidWaste->Halogenated SolidBin Solid Hazardous Waste Bin SolidWaste->SolidBin Incineration EPA-Approved High-Temp Incineration Halogenated->Incineration SolidBin->Incineration

Figure 1: Safe handling and EPA-compliant disposal workflow for halogenated quinoline derivatives.

References

  • Aminopyrazolone derivative - Google Patents (WO2015125786A1). Google Patents.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • Quinoline Fact Sheet. U.S. Environmental Protection Agency (EPA).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Guide. UTIA Safety Office.
  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville.

Sources

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